molecular formula C10H13BrO B1291319 1-Bromo-4-(isopropoxymethyl)benzene CAS No. 98446-84-5

1-Bromo-4-(isopropoxymethyl)benzene

Cat. No.: B1291319
CAS No.: 98446-84-5
M. Wt: 229.11 g/mol
InChI Key: FPONJHKBJZMGCX-UHFFFAOYSA-N
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Description

1-Bromo-4-(isopropoxymethyl)benzene ( 98446-84-5) is a high-purity organic compound with the molecular formula C10H13BrO and a molecular weight of 229.11 g/mol. This benzene derivative is characterized by a bromine substituent and an isopropoxymethyl group, making it a versatile alkyl bromide intermediate in organic synthesis. It is particularly valuable in pharmaceutical research and development, where it serves as a crucial building block for the synthesis of more complex molecules. The compound is typically a liquid with a predicted density of 1.285 g/cm³ and a predicted boiling point of 248.9 °C. It is offered with a purity of 95% and is immediately available for purchase in quantities ranging from 25mg to 5g. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Handle with appropriate safety precautions. For more detailed specifications, pricing, and ordering, please visit the supplier's product page.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(propan-2-yloxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13BrO/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPONJHKBJZMGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619263
Record name 1-Bromo-4-{[(propan-2-yl)oxy]methyl}benzene
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Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98446-84-5
Record name 1-Bromo-4-{[(propan-2-yl)oxy]methyl}benzene
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Record name 1-bromo-4-[(propan-2-yloxy)methyl]benzene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 1-Bromo-4-(isopropoxymethyl)benzene in Modern Drug Discovery

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its utility stems from the presence of two distinct functional groups: a bromo substituent on the aromatic ring, which is amenable to a wide range of cross-coupling reactions, and an isopropoxymethyl ether group, which can influence the solubility, metabolic stability, and binding interactions of a lead compound. This guide provides a comprehensive overview of a reliable and scalable synthetic route to this important intermediate, with a focus on the underlying chemical principles and practical considerations for its successful preparation in a laboratory setting.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a two-step approach starting from commercially available materials. The isopropoxymethyl ether linkage can be readily formed via a Williamson ether synthesis, a robust and well-established method for the preparation of ethers.[1][2][3] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the alkoxide can be generated from the corresponding alcohol, (4-bromophenyl)methanol. This precursor alcohol is, in turn, accessible through the reduction of 4-bromobenzoic acid.[4]

G Target This compound Intermediate1 (4-bromophenyl)methanol Target->Intermediate1 Williamson Ether Synthesis Reagent1 Isopropyl Halide Target->Reagent1 Williamson Ether Synthesis StartingMaterial1 4-Bromobenzoic Acid Intermediate1->StartingMaterial1 Reduction

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Key Intermediate: (4-bromophenyl)methanol

The first stage of the synthesis involves the reduction of 4-bromobenzoic acid to (4-bromophenyl)methanol. While various reducing agents can accomplish this transformation, borane complexes are particularly effective for the selective reduction of carboxylic acids in the presence of other functional groups.[4]

Reaction Mechanism: Borane Reduction of a Carboxylic Acid

The reduction of a carboxylic acid with borane (BH₃) proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol. The reaction is typically carried out in an inert solvent such as tetrahydrofuran (THF).

G Reactant 4-Bromobenzoic Acid Intermediate Acyloxyborane Intermediate Reactant->Intermediate + BH₃ Reagent BH₃•THF Product (4-bromophenyl)methanol Intermediate->Product Reduction

Caption: Simplified mechanism of borane reduction.

Experimental Protocol: Synthesis of (4-bromophenyl)methanol

This protocol is adapted from established procedures for the borane reduction of carboxylic acids.[4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromobenzoic Acid201.0210.0 g0.0497
Borane-tetrahydrofuran complex (1 M in THF)-150 mL0.150
Diethyl ether-As needed-
1 M Hydrochloric acid-As needed-
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-
Anhydrous magnesium sulfate-As needed-

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 4-bromobenzoic acid (10.0 g, 0.0497 mol).

  • Add 100 mL of anhydrous tetrahydrofuran (THF) to dissolve the carboxylic acid.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the borane-tetrahydrofuran complex solution (150 mL, 0.150 mol) dropwise via an addition funnel over 30 minutes. Caution: The reaction is exothermic and generates hydrogen gas.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 1 M hydrochloric acid until the gas evolution ceases.

  • Add 100 mL of diethyl ether and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude (4-bromophenyl)methanol can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield a white solid.[5]

Part 2: Williamson Ether Synthesis of this compound

The final step is the formation of the ether linkage via a Williamson ether synthesis. This involves the deprotonation of (4-bromophenyl)methanol to form the corresponding alkoxide, followed by its reaction with an isopropyl halide.

Reaction Mechanism: SN2 Displacement

The Williamson ether synthesis proceeds via an SN2 mechanism.[1][6] The alkoxide ion, a potent nucleophile, attacks the electrophilic carbon of the isopropyl halide, displacing the halide leaving group in a single concerted step.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Alcohol (4-bromophenyl)methanol Alkoxide (4-bromophenyl)methoxide Alcohol->Alkoxide + NaH - H₂ Base NaH Product This compound Alkoxide->Product + 2-Bromopropane - NaBr AlkylHalide 2-Bromopropane

Caption: Mechanism of the Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(4-bromophenyl)methanol187.045.0 g0.0267
Sodium hydride (60% dispersion in mineral oil)24.001.28 g0.0321
2-Bromopropane122.994.93 g (3.6 mL)0.0401
Anhydrous Tetrahydrofuran (THF)-100 mL-
Saturated ammonium chloride solution-As needed-
Diethyl ether-As needed-
Water-As needed-
Brine-As needed-
Anhydrous magnesium sulfate-As needed-

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add sodium hydride (1.28 g, 0.0321 mol). Extreme Caution: Sodium hydride is a highly reactive and flammable solid. Handle only in an inert atmosphere and away from water.[7][8][9][10]

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add 50 mL of anhydrous THF to the flask.

  • In a separate flask, dissolve (4-bromophenyl)methanol (5.0 g, 0.0267 mol) in 50 mL of anhydrous THF.

  • Slowly add the solution of (4-bromophenyl)methanol to the sodium hydride suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Add 2-bromopropane (3.6 mL, 0.0401 mol) to the reaction mixture. Caution: 2-Bromopropane is a flammable and potentially harmful liquid.[11][12][13][14][15]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride with the slow addition of saturated ammonium chloride solution.

  • Add 100 mL of diethyl ether and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford this compound as a colorless oil.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons, the benzylic methylene protons, the isopropyl methine proton, and the isopropyl methyl protons with appropriate chemical shifts, multiplicities, and integrations.
¹³C NMR Peaks corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product (C₁₀H₁₃BrO).
Infrared Spectroscopy Characteristic absorption bands for the C-O-C ether linkage and the aromatic C-H and C=C bonds.

Safety and Handling

  • Sodium Hydride: Extremely flammable and reacts violently with water to produce flammable hydrogen gas. It is also corrosive and can cause severe skin burns and eye damage.[8] All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.[7]

  • 2-Bromopropane: A flammable liquid and vapor. It is harmful if swallowed or inhaled and may cause skin and eye irritation. It is also a suspected carcinogen and may damage fertility or the unborn child.[12][14] Handle in a fume hood and wear appropriate PPE.[11][13][15]

  • Borane-THF Complex: Flammable liquid and vapor. Reacts with water to release flammable gases. Causes skin and eye irritation. Handle in a fume hood and wear appropriate PPE.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The two-step synthesis of this compound described in this guide provides a reliable and scalable route to this valuable building block. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocols and safety precautions, researchers can confidently prepare this compound for use in their drug discovery and development programs.

References

  • VertexAI Search. (n.d.).
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  • PubChem. (n.d.). 1-Bromo-4-propylbenzene. National Institutes of Health. Retrieved from [Link]

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  • A blog post on the synthesis of 1-Bromo-4-ethylbenzene.
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A Technical Guide to the Structural Elucidation of 1-Bromo-4-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities and key intermediates is paramount. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 1-Bromo-4-(isopropoxymethyl)benzene, a substituted aromatic ether. Moving beyond a simple recitation of methods, this document delves into the strategic rationale behind the analytical workflow, integrating Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy. Each step is designed as a self-validating system, where data from one technique corroborates and refines the hypotheses drawn from another. Detailed experimental protocols, predictive data tables, and logical workflow diagrams are provided to guide researchers in confirming the molecule's identity with the highest degree of confidence.

Foundational Strategy: From Synthesis to Analysis

The logical starting point for any structure elucidation is a plausible hypothesis of the molecular structure, often derived from its synthetic pathway. This compound is readily synthesized via the Williamson ether synthesis, a robust and well-understood SN2 reaction.[1][2] This reaction involves the deprotonation of (4-bromophenyl)methanol to form an alkoxide, which then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane).[3]

Understanding this synthetic logic provides the basis for our expected structure and informs the entire analytical strategy. The goal is not merely to collect data but to seek specific, predicted signals that confirm the presence of the key structural motifs: a para-disubstituted benzene ring, a bromo substituent, and an isopropoxymethyl ether group.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A (4-Bromophenyl)methanol D Williamson Ether Synthesis (SN2 Mechanism) A->D B 2-Bromopropane B->D C Base (e.g., NaH) C->D Deprotonation E This compound D->E Ether Formation G M [M]+• m/z 230/232 F1 [M - C3H7O]+• m/z 187/189 M->F1 - •OCH(CH3)2 F2 [C6H4Br]+ m/z 171/173 M->F2 - •CH2OCH(CH3)2 F3 [C3H7]+ m/z 43 M->F3 cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the solution into a gas chromatograph (GC) equipped with a standard non-polar column (e.g., DB-5ms).

  • GC Method: Use a temperature program starting at 50°C, ramping to 280°C at 10°C/min to ensure separation from any impurities.

  • MS Detection: Use a standard electron ionization (EI) source at 70 eV. Scan the mass range from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to the compound. Analyze its mass spectrum, looking for the M/M+2 molecular ion and the predicted fragment ions.

Infrared Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. [4]For this compound, we are looking for definitive evidence of the aromatic ring, the ether linkage, and the aliphatic side chain.

Expected Vibrational Frequencies

The structure contains several IR-active bonds whose absorptions are highly characteristic. Phenyl alkyl ethers are known to show two strong C-O stretching absorbances. [5][6]

Wavenumber (cm-1) Vibration Type Significance for Structure Confirmation
3100-3000 Aromatic C-H Stretch Confirms the presence of the benzene ring. [7]
2975-2850 Aliphatic C-H Stretch Confirms the isopropoxy group's saturated carbons.
~1595, ~1490 Aromatic C=C Stretch Characteristic skeletal vibrations of the benzene ring.
~1250 (strong) Aryl-Alkyl Ether C-O-C Asymmetric Stretch Key diagnostic peak for the Ar-O-CH₂ linkage. [8]

| 840-810 (strong) | C-H Out-of-Plane Bend | Strong evidence for 1,4- (para) disubstitution on the benzene ring. [7]|

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (diamond or Ge).

  • Sample Application: Place one to two drops of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm-1.

  • Data Processing: Perform an ATR correction if required by the software. Label significant peaks and compare them to the predicted values.

Nuclear Magnetic Resonance: The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information, mapping the carbon and hydrogen framework of the molecule. We will use both ¹H and ¹³C NMR to create a self-validating dataset.

¹H NMR Spectroscopy: Proton Environments and Connectivity

The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (multiplicity).

Predicted Chemical Shift (δ, ppm) Assignment Multiplicity Integration Rationale
~7.45HaDoublet2HAromatic protons ortho to the electron-withdrawing Bromine atom. [7]
~7.25HbDoublet2HAromatic protons ortho to the electron-donating -CH₂O- group.
~4.50HcSinglet2HBenzylic protons (-O-CH₂-Ar), deshielded by both the oxygen and the aromatic ring.
~3.70HdSeptet1HIsopropyl methine proton (-CH-), split by 6 neighboring methyl protons.
~1.25HeDoublet6HIsopropyl methyl protons (-CH₃), split by the single methine proton.
¹³C NMR Spectroscopy: The Carbon Skeleton

Due to the molecule's symmetry (a plane passing through the C1-C4 axis), we expect to see 7 distinct carbon signals, not 10.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~138C4Aromatic carbon attached to the -CH₂O- group.
~131C2, C6Aromatic carbons ortho to the Bromine atom.
~129C3, C5Aromatic carbons ortho to the -CH₂O- group.
~121C1Aromatic carbon attached to Bromine (ipso-carbon).
~72C7Benzylic carbon (-CH₂-), deshielded by oxygen.
~70C8Isopropyl methine carbon (-CH-).
~22C9, C10Isopropyl methyl carbons (-CH₃).
Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required (e.g., 128 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the FID (Free Induction Decay) with Fourier transformation. Phase and baseline correct the spectrum. Integrate the ¹H signals and reference both spectra to TMS.

G cluster_ms MS Analysis cluster_ir IR Analysis cluster_nmr NMR Analysis Start Hypothesized Structure: This compound MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS_Result1 M/M+2 peak at m/z 230/232 MS->MS_Result1 MS_Result2 Key fragments at m/z 187/189, 43 MS->MS_Result2 IR_Result1 Strong C-O stretch ~1250 cm⁻¹ IR->IR_Result1 IR_Result2 Para-subst. bend ~820 cm⁻¹ IR->IR_Result2 NMR_Result1 ¹H: Two aromatic doublets, septet, doublet NMR->NMR_Result1 NMR_Result2 ¹³C: 7 unique signals NMR->NMR_Result2 Conclusion Structure Confirmed MS_Result1->Conclusion MS_Result2->Conclusion IR_Result1->Conclusion IR_Result2->Conclusion NMR_Result1->Conclusion NMR_Result2->Conclusion

Caption: Logical workflow for the comprehensive spectroscopic analysis.

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of this compound is achieved not by a single piece of data, but by the convergence of evidence from orthogonal analytical techniques.

  • Mass Spectrometry confirms the correct molecular formula and the presence of a single bromine atom.

  • IR Spectroscopy validates the key functional groups: the aryl-alkyl ether and the para-substituted aromatic ring.

  • NMR Spectroscopy provides the definitive map, confirming the 1,4-substitution pattern on the ring and the precise structure and connectivity of the isopropoxymethyl sidechain.

Each result validates the others, building an unshakeable foundation for the final structural assignment. This rigorous, multi-faceted approach ensures the scientific integrity required for advanced research and development applications.

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The Lynchpin of Modern Synthesis: An In-depth Technical Guide to the Reactivity of Aryl Bromide Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of the Aryl Bromide Ether Motif

In the landscape of organic synthesis, the aryl bromide ether moiety stands as a cornerstone functional group, pivotal to the construction of a vast array of complex molecules, from life-saving pharmaceuticals to advanced materials.[1] Its prevalence in drug development is a testament to its synthetic versatility, offering a robust handle for a multitude of chemical transformations. This guide provides an in-depth exploration of the reactivity of aryl bromide ethers, moving beyond a mere recitation of protocols to offer a deeper understanding of the mechanistic underpinnings and practical considerations that govern their successful application in research and development. We will delve into the causality behind experimental choices, providing a framework for rational reaction design and troubleshooting.

The Dichotomy of Reactivity: Understanding the Aryl C-Br and C-O Bonds

The synthetic utility of an aryl bromide ether is rooted in the distinct reactivity profiles of its two key functional groups: the aryl carbon-bromine (C-Br) bond and the aryl carbon-oxygen (C-O) bond. The C-Br bond, with its inherent polarity and the moderate leaving group ability of the bromide, is the primary locus of reactivity, particularly in transition-metal-catalyzed cross-coupling reactions. Conversely, the C-O ether linkage is generally more robust, though its cleavage can be strategically employed in certain synthetic contexts, often requiring nickel catalysis.[2] This dichotomy allows for selective functionalization, making the aryl bromide ether a versatile building block.

The Workhorse of Synthesis: Transition-Metal-Catalyzed Cross-Coupling Reactions

Aryl bromide ethers are premier substrates for a host of palladium- and copper-catalyzed cross-coupling reactions. The judicious choice of catalyst, ligand, base, and solvent is paramount to achieving high yields and selectivities.

Palladium-Catalyzed Reactions: The Power of Versatility

Palladium catalysis has revolutionized the functionalization of aryl bromides. The general catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Palladium_Catalytic_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(R)L2 Transmetalation (R-M) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Catalyst Catalyst Oxidative Adduct Oxidative Adduct Transmetalated Complex Transmetalated Complex Product Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, reacting an aryl bromide with an organoboron species.[3][4][5] The choice of base is critical, as it facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Add a degassed solvent mixture of toluene (4 mL) and water (1 mL).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-methoxybiphenyl.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.

  • Degassed Solvents: Removes dissolved oxygen which can interfere with the catalyst.

  • Aqueous Base: The presence of water often accelerates the reaction, though anhydrous conditions can also be employed with specific bases like KF.[3]

  • Ligand Choice: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst, but for more challenging substrates, specialized biarylphosphine ligands can enhance catalytic activity.[7]

This reaction enables the formation of C-N bonds by coupling aryl bromides with amines. The use of bulky, electron-rich phosphine ligands is crucial for promoting both the oxidative addition and the reductive elimination steps.

Table 1: Comparison of Ligands for Buchwald-Hartwig Amination

LigandCatalyst Loading (mol%)Temperature (°C)Typical YieldsNotes
P(t-Bu)₃1-280-110Good to ExcellentEffective for a broad range of substrates.
XPhos1-2Room Temp - 100ExcellentHighly active, allows for lower reaction temperatures.
SPhos1-2Room Temp - 100ExcellentParticularly effective for sterically hindered substrates.[8]
RuPhos1-2Room Temp - 100ExcellentUseful for coupling with a variety of amines, including primary and secondary.
Copper-Catalyzed Reactions: The Ullmann Condensation and Beyond

Copper-catalyzed reactions, particularly the Ullmann condensation, provide a classical and still highly relevant method for forming C-O, C-N, and C-S bonds.[9][10] While traditional Ullmann reactions often require harsh conditions, modern ligand-accelerated protocols have significantly expanded their scope and utility.[11][12][13]

The Ullmann ether synthesis couples an aryl halide with an alcohol or phenol.[12][14] While aryl iodides are more reactive, aryl bromides can be effectively coupled, often requiring the use of a ligand such as 1,10-phenanthroline or an N,N-dimethylglycine.[12] The reaction is sensitive to steric hindrance on both the aryl bromide and the alcohol.[12]

Experimental Protocol: Ullmann Coupling of 2-Bromotoluene with Phenol

  • In a sealed tube, combine 2-bromotoluene (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and cesium carbonate (2.0 mmol).

  • Add anhydrous dimethylformamide (DMF) (3 mL).

  • Seal the tube and heat the mixture to 110-130 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Self-Validating System: The success of this protocol relies on the synergistic effect of the copper catalyst, the bidentate nitrogen ligand which enhances the catalyst's solubility and reactivity, and a suitable base to deprotonate the phenol.

Beyond Cross-Coupling: Alternative Transformations

While cross-coupling reactions are dominant, aryl bromide ethers can participate in a range of other valuable transformations.

Nucleophilic Aromatic Substitution (SNAr)

For aryl bromide ethers bearing strongly electron-withdrawing groups (e.g., nitro groups) at the ortho or para positions, direct nucleophilic aromatic substitution becomes a viable pathway.[15][16][17] The electron-withdrawing group stabilizes the negatively charged intermediate (a Meisenheimer complex), facilitating the displacement of the bromide.

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Formation of Organometallic Reagents

Aryl bromide ethers readily form Grignard and organolithium reagents, which are powerful nucleophiles for C-C bond formation.[18][19][20][21]

Experimental Protocol: Formation of 4-Methoxyphenylmagnesium Bromide

  • Place magnesium turnings (1.2 mmol) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine.

  • Add a solution of 4-bromoanisole (1.0 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) dropwise via the dropping funnel.

  • Initiate the reaction by gentle warming if necessary. Once started, the reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour. The resulting grey solution of the Grignard reagent can be used directly in subsequent reactions.

Trustworthiness of the Protocol: The use of flame-dried glassware and anhydrous solvents is critical, as Grignard reagents are highly sensitive to moisture. The iodine crystal serves as an activator for the magnesium surface.

Borylation Reactions

Palladium-catalyzed borylation of aryl bromide ethers provides access to valuable arylboronate esters, which are key intermediates for Suzuki-Miyaura couplings and other transformations.[8][22][23][24]

Photoredox Catalysis

Recent advances in photoredox catalysis have enabled the activation of the C-Br bond under mild, visible-light-mediated conditions, opening new avenues for radical-based functionalization.[25][26][27][28][29] This approach often displays excellent functional group tolerance.

Strategic Applications in Drug Development and Complex Molecule Synthesis

The reactivity profile of aryl bromide ethers makes them invaluable in the synthesis of bioactive molecules. For example, the diaryl ether linkage is a common motif in many natural products and pharmaceuticals. The Chan-Lam coupling, a copper-catalyzed C-O bond-forming reaction, is particularly useful for synthesizing these structures from arylboronic acids and phenols, often under milder conditions than the classical Ullmann reaction.[30] Furthermore, the ability to perform late-stage functionalization on a complex molecule containing an aryl bromide ether moiety allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Future Outlook: Emerging Trends and Unmet Challenges

The field of C-H activation continues to evolve, offering the potential for even more direct and atom-economical functionalization of the aromatic ring in aryl ethers, potentially bypassing the need for a pre-installed bromide.[31][32][33][34][35] However, achieving predictable regioselectivity in the absence of a directing group remains a significant challenge. Additionally, the development of more sustainable catalytic systems, utilizing earth-abundant metals like iron, is an area of active research.[36] The continued development of photoredox and electrocatalytic methods will undoubtedly provide even milder and more selective ways to transform aryl bromide ethers in the future.[35]

References

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Potential applications of substituted bromobenzene compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Application of Substituted Bromobenzene Compounds

Abstract

Substituted bromobenzene compounds represent a cornerstone of modern organic synthesis, acting as exceptionally versatile intermediates and building blocks across a spectrum of high-value industries. Their utility is rooted in the unique reactivity of the carbon-bromine (C-Br) bond, which occupies a "sweet spot"—sufficiently labile for a wide range of transformations, yet stable enough for purification and handling. This guide provides an in-depth exploration of the core applications of these critical compounds, focusing on the mechanistic principles, practical methodologies, and strategic considerations essential for researchers, chemists, and drug development professionals. We will dissect their pivotal role in palladium-catalyzed cross-coupling reactions, their utility in classical organometallic chemistry, and their application in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.

The Strategic Advantage of the Aryl Bromide: Why Bromobenzene?

In the family of aryl halides (Ar-X), the choice of halogen is a critical experimental parameter that dictates reactivity, cost, and substrate scope. Substituted bromobenzenes offer a compelling balance of these factors. The C-Br bond is weaker than the C-Cl bond, allowing for more facile oxidative addition in catalytic cycles, yet it is generally more stable and less costly than the corresponding aryl iodide. This balanced reactivity makes bromobenzenes ideal substrates for many of the most powerful bond-forming reactions in the synthetic chemist's toolkit.[1] They are widely used as precursors for introducing phenyl groups and for constructing complex molecular architectures.[2][3]

The Engine of Discovery: Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions revolutionized molecular construction, earning the 2010 Nobel Prize in Chemistry for Heck, Negishi, and Suzuki.[4] In this domain, substituted bromobenzenes are premier coupling partners.[1][5]

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used C-C bond-forming reaction due to its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[4][6] Substituted bromobenzenes are ideal electrophiles for this transformation.

Causality & Mechanistic Insight: The reaction proceeds via a catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the bromobenzene derivative, forming a Pd(II) complex.

  • Transmetalation: A base activates the organoboron reagent (e.g., a boronic acid), forming a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[6]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

The choice of base is critical; it not only facilitates the transmetalation but can also influence catalyst stability and reaction rate. Ligand selection, typically bulky electron-rich phosphines, is essential for stabilizing the palladium catalyst and promoting the individual steps of the catalytic cycle.

Suzuki_Miyaura_Coupling Ar-Br Substituted Bromobenzene Ar-Pd(II)-Br(L2) Oxidative Adduct Ar-Br->Ar-Pd(II)-Br(L2) Oxidative Addition Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Ar-Pd(II)-Br(L2) Ar-Pd(II)-R(L2) Transmetalation Complex Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation R-B(OH)2 Boronic Acid R-B(OH)2->Ar-Pd(II)-R(L2) Base Base (e.g., Cs2CO3) Base->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R caption Fig 1. Catalytic Cycle of the Suzuki-Miyaura Coupling.

Fig 1. Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [8]

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the substituted bromobenzene (1.0 mmol), the arylboronic acid (1.1 mmol), a palladium catalyst such as Pd(OAc)₂ (0.002 mmol, 0.2 mol%), and a phosphine ligand like PCy₃·HBF₄ (0.004 mmol, 0.4 mol%).

  • Reagent Addition: Add the base, for example, cesium carbonate (Cs₂CO₃, 2.0 mmol), followed by the solvent system (e.g., a 10:1 mixture of toluene and water, 1.1 mL total).

  • Reaction: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring for 2-5 hours, monitoring progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Self-Validation: The protocol's integrity is maintained by the inert atmosphere, which protects the Pd(0) catalyst from oxidation. The use of a biphasic solvent system with a phase-transfer-capable base like Cs₂CO₃ ensures efficient interaction between the organic-soluble and aqueous-soluble components.

The Mizoroki-Heck Reaction: Olefin Arylation

The Mizoroki-Heck reaction is a powerful method for forming substituted alkenes by coupling aryl halides with olefins.[7] This reaction is fundamental to the synthesis of styrenes, cinnamates, and other key structures in materials science and pharmaceuticals.

Causality & Mechanistic Insight: The accepted mechanism involves the oxidative addition of the aryl bromide to a Pd(0) center, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the double bond of the product and a palladium-hydride species. Finally, the base regenerates the Pd(0) catalyst by reacting with the palladium-hydride intermediate.[7] The regioselectivity of the insertion and elimination steps is a key consideration in experimental design.

Heck_Reaction cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-Br(L_n) Pd0->OxAdd Oxidative Addition (Ar-Br) Coord Alkene Complex OxAdd->Coord Alkene Coordination Insert Migratory Insertion Product Coord->Insert Migratory Insertion Elim Hydrido-Pd Complex Insert->Elim β-Hydride Elimination Elim->Pd0 Reductive Elimination (Base) Product Substituted Alkene Elim->Product BaseH Base-H⁺ + Br⁻ Elim->BaseH Alkene Alkene Alkene->Coord caption Fig 2. Catalytic Cycle of the Mizoroki-Heck Reaction.

Fig 2. Catalytic Cycle of the Mizoroki-Heck Reaction.

High temperatures are often required for Heck couplings involving aryl bromides, although modern catalyst systems are continually lowering this barrier.[9]

Applications in Medicinal Chemistry and Drug Development

Substituted bromobenzenes are indispensable precursors in the synthesis of Active Pharmaceutical Ingredients (APIs).[10] The benzene scaffold is present in over 60% of marketable drugs, and the C-Br bond provides a reliable handle to build molecular complexity.[11]

  • Scaffold Elaboration: Through reactions like Suzuki and Buchwald-Hartwig amination, a simple bromobenzene core can be elaborated into complex structures targeting a wide range of diseases, from anti-inflammatory drugs to advanced cancer therapies.[10]

  • Bioisosteres: The bromine atom itself can act as a bioisostere for other groups, modulating a compound's lipophilicity, metabolic stability, and binding affinity.

  • Specific Examples: Bromobenzene-containing compounds have been investigated as immunosuppressants and bromodomain inhibitors.[1]

Table 1: Examples of Substituted Bromobenzenes in Pharmaceutical Synthesis

Starting MaterialReaction TypeProduct ClassTherapeutic Area
4-BromoanisoleSuzuki CouplingBiaryl ethersAnti-inflammatory
1-Bromo-3-nitrobenzeneBuchwald-HartwigDiaryl aminesKinase Inhibitors (Oncology)
2-BromopyridineNegishi CouplingHeterocyclic biarylsCNS Disorders
4-BromobenzaldehydeWittig ReactionStilbene derivativesAntifungal

Frontiers in Materials Science

The precise electronic tunability offered by substituted bromobenzenes makes them vital in materials science.[10]

Organic Electronics: Building Blocks for OLEDs

In Organic Light-Emitting Diodes (OLEDs), device efficiency is dictated by the electronic properties (e.g., energy levels, charge mobility) of the organic layers. Bromobenzene derivatives are key starting materials for synthesizing the complex molecules used as hosts, emitters, and electron-transport materials (ETMs).[1]

Causality & Design Principles:

  • Electron Transport Materials (ETMs): Azole-based materials (e.g., oxadiazoles, triazoles) and boron-containing compounds are prominent ETMs.[12][13] Their synthesis often relies on coupling reactions starting from functionalized bromobenzenes to build conjugated systems with low-lying LUMO levels for efficient electron injection and transport.

  • Thermally Activated Delayed Fluorescence (TADF): The design of advanced TADF emitters, which can harvest both singlet and triplet excitons, involves creating molecules with distinct electron-donating and accepting moieties. Substituted bromobenzenes are frequently used to introduce the aryl components of these complex structures.[13]

Polymer Science and Flame Retardants

Brominated aromatic compounds have long been used as flame retardants in polymers and composites.[1][14] They function by releasing bromine radicals upon combustion, which interrupt the radical chain reactions of fire in the gas phase.

However, environmental and health concerns regarding the bioaccumulation and potential toxicity of some brominated flame retardants (BFRs) have led to increased regulation and a search for alternatives.[15][16][17] Newer research focuses on polymeric BFRs, where the brominated aromatic unit is chemically bonded to the polymer backbone, reducing its potential to leach into the environment.[17]

Agrochemicals: Protecting Global Food Supplies

Similar to pharmaceuticals, the agrochemical industry relies on complex organic molecules to create effective and selective herbicides, insecticides, and fungicides. Substituted bromobenzenes serve as crucial intermediates in the synthesis of these crop protection products.[1][10][18] The cross-coupling strategies discussed previously are routinely employed to construct the core structures of these agrochemicals.[10]

Environmental and Safety Considerations

While synthetically useful, it is imperative to handle bromobenzene and its derivatives with care. Bromobenzene itself is a known hepatotoxin and skin irritant.[2][19] Many brominated aromatic compounds, particularly certain flame retardants, are persistent organic pollutants (POPs) that can accumulate in the environment and biota.[15][20]

Best Practices:

  • Handling: Always handle brominated aromatics in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[18]

  • Synthesis: Whenever possible, choose "greener" synthetic routes that minimize waste and avoid hazardous reagents. Eco-friendly methods for bromination, such as those using in-situ generated hypobromous acid, are being developed.[21]

  • Waste Disposal: Dispose of all brominated waste in accordance with local, state, and federal regulations to prevent environmental contamination.

Conclusion and Future Outlook

Substituted bromobenzenes are far more than simple chemical intermediates; they are enabling reagents that have fueled innovation across multiple scientific disciplines. Their ideal balance of reactivity and stability has made them the substrate of choice for the most powerful bond-forming reactions developed in the last half-century. From life-saving medicines to next-generation electronics and vital agrochemicals, their impact is profound and widespread.

Future research will likely focus on developing even more efficient and sustainable catalytic systems for transforming bromobenzenes, expanding their use in areas like photoredox catalysis, and designing novel brominated materials with improved environmental profiles. The continued exploration of their potential ensures that substituted bromobenzenes will remain a central tool for scientists and researchers shaping our technological future.

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  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • ScienceDirect. The marine organism toxicity and regulatory policy of brominated flame retardants: a review. [Link]

  • SciSpace. (2008, December 16). Mechanisms of the Mizoroki–Heck Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • LinkedIn. Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. [Link]

  • The Royal Society of Chemistry. Synthesis of bromobenzene: 64. [Link]

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The Strategic Utility of 1-Bromo-4-(isopropoxymethyl)benzene in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Building Block

In the intricate landscape of drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical intermediates, halogenated aromatic compounds have established themselves as indispensable cornerstones for the construction of complex molecular architectures. This guide focuses on a particularly valuable, yet underexplored, building block: 1-Bromo-4-(isopropoxymethyl)benzene .

With its unique combination of a reactive bromine handle for cross-coupling reactions and an isopropoxymethyl moiety that can influence vital pharmacokinetic properties, this compound presents a compelling scaffold for medicinal chemists. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, elucidating the synthesis, key reactions, and strategic applications of this compound as a pivotal component in the medicinal chemist's toolbox.

Physicochemical Properties and Structural Rationale

The utility of this compound in a medicinal chemistry context stems from its distinct structural features. The bromine atom at the para position serves as a versatile functional group for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[1] The isopropoxymethyl group, an ether linkage, can significantly influence the physicochemical properties of a lead compound. Ethers are generally stable to metabolic degradation and can act as hydrogen bond acceptors, potentially improving aqueous solubility and modulating interactions with biological targets.[2] The isopropyl group itself adds lipophilicity, which can be crucial for membrane permeability.

PropertyValueReference
CAS Number 98446-84-5[3]
Molecular Formula C₁₀H₁₃BrO[3]
Molecular Weight 229.11 g/mol [3]
IUPAC Name This compound[3]
SMILES CC(C)OCC1=CC=C(Br)C=C1[3]

Synthesis of this compound: A Proposed Route

While specific industrial synthesis routes may vary, a reliable and scalable synthesis of this compound can be envisioned through a two-step process starting from commercially available 4-bromobenzyl alcohol. This approach leverages the well-established Williamson ether synthesis.

Synthesis_of_this compound cluster_0 Step 1: Deprotonation cluster_1 Step 2: Williamson Ether Synthesis 4-bromobenzyl_alcohol 4-Bromobenzyl alcohol alkoxide Sodium 4-bromobenzyl alkoxide 4-bromobenzyl_alcohol->alkoxide  NaH, THF, 0 °C to rt target_molecule This compound alkoxide->target_molecule   2-bromopropane 2-Bromopropane 2-bromopropane->target_molecule  

A proposed two-step synthesis of the target molecule.
Experimental Protocol: Synthesis of this compound

Step 1: Formation of Sodium 4-bromobenzyl alkoxide

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF, 10 volumes relative to the alcohol).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the THF and cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-bromobenzyl alcohol (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, or until hydrogen gas evolution ceases. The formation of the alkoxide is typically quantitative.

Step 2: Williamson Ether Synthesis

  • Cool the freshly prepared solution of sodium 4-bromobenzyl alkoxide back to 0 °C.

  • Add 2-bromopropane (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C for THF) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford this compound as a pure compound.

Core Application: A Building Block for Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling

The primary utility of this compound in medicinal chemistry is its role as a versatile building block in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern drug discovery for the synthesis of biaryl and substituted aromatic structures.[4] These motifs are prevalent in a wide range of pharmacologically active molecules, including kinase inhibitors and GPCR modulators.

The isopropoxymethylphenyl moiety introduced through this building block can occupy hydrophobic pockets in protein targets, while the ether linkage can provide a point for hydrogen bonding or improve metabolic stability.

Suzuki_Coupling_Workflow start Reaction Setup reagents Combine: - this compound - Arylboronic acid - Palladium catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/Water) start->reagents reaction Heat and Stir under Inert Atmosphere reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Purified Biaryl Product purification->product

A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling of this compound with a Generic Arylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound. The specific conditions may require optimization depending on the nature of the arylboronic acid used.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst. The flask is then sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Conclusion: A Strategic Asset in Drug Discovery

This compound represents a valuable and versatile building block for medicinal chemists. Its straightforward synthesis and the strategic combination of a reactive bromine handle with a property-modulating isopropoxymethyl group make it an attractive starting material for the construction of novel, drug-like molecules. The ability to readily participate in robust and scalable cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient generation of diverse libraries of compounds for biological screening. As the quest for new therapeutics continues, the judicious use of such well-designed building blocks will undoubtedly play a crucial role in accelerating the discovery and development of the next generation of medicines.

References

  • This is a placeholder for a reference that would ideally describe a specific synthesis or application if found. As none was found, I will cite general organic chemistry principles.
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  • RSC Publishing. (2022). Highly selective α-aryloxyalkyl C–H functionalisation of aryl alkyl ethers. Chemical Communications. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of Functionalized Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aryl-Alkyne Scaffolds

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4] This powerful transformation has found widespread application in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to the prevalence of the resulting aryl-alkyne motif in these targets.[1][4] Specifically, the coupling of functionalized aryl bromides is of significant interest in drug development, as it allows for the late-stage introduction of complex alkynyl groups into bromine-containing scaffolds, a common feature in medicinal chemistry.

This guide provides an in-depth exploration of the Sonogashira coupling conditions tailored for functionalized aryl bromides. We will delve into the mechanistic underpinnings of the reaction, dissect the critical roles of each reaction component, and present detailed, field-proven protocols for researchers, scientists, and drug development professionals. Our focus is on providing not just a set of instructions, but a framework for rational decision-making in optimizing this versatile coupling reaction.

Mechanistic Insights: The Dual Catalytic Cycle

The classical Sonogashira coupling operates through a synergistic interplay of two catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding this dual mechanism is paramount to troubleshooting and optimizing the reaction for challenging substrates.

The Palladium Cycle: The Engine of C-C Bond Formation

The palladium catalyst is the primary orchestrator of the cross-coupling. The cycle initiates with the active Pd(0) species, which undergoes oxidative addition with the aryl bromide to form a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl bromides. The subsequent key step is transmetalation, where the copper acetylide, generated in the copper cycle, transfers the alkyne moiety to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to furnish the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.

The Copper Cycle: Activating the Alkyne

The role of the copper(I) co-catalyst is to facilitate the deprotonation of the terminal alkyne.[6] In the presence of a base, the copper(I) salt forms a π-alkyne complex, which increases the acidity of the terminal proton, allowing for its removal by the base to form a copper acetylide intermediate. This species is then primed for the crucial transmetalation step with the palladium center.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Product Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Product Cu(I)X Cu(I)X H-C≡CR H-C≡CR Cu-C≡CR Cu-C≡CR H-C≡CR->Cu-C≡CR Coordination & Deprotonation (Base, Cu(I)X) Cu-C≡CR->Ar-Pd(II)(Br)L2 To Transmetalation Base-H+ Base-H+ Base Base caption Dual Catalytic Cycle of the Sonogashira Coupling

Figure 1: A simplified representation of the dual catalytic cycle in the Sonogashira coupling reaction.

Critical Reaction Parameters for Functionalized Aryl Bromides

The success of a Sonogashira coupling with an aryl bromide hinges on the judicious selection of several key parameters. Aryl bromides are generally less reactive than their iodide counterparts, often necessitating more forcing conditions or more sophisticated catalyst systems.[1]

Catalyst System: Palladium and Ligands

The choice of the palladium source and its associated ligand is critical for activating the relatively inert C-Br bond.

  • Palladium Precatalysts: Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, and Pd₂(dba)₃. For many applications, pre-formed palladium complexes with phosphine ligands are effective.

  • Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.

    • Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic choice. However, for challenging aryl bromides, more electron-rich and sterically bulky phosphines like XPhos, SPhos, and P(t-Bu)₃ can significantly enhance the rate of oxidative addition.[5][7] Electron-rich phosphines increase the electron density on the palladium center, promoting the cleavage of the C-Br bond.[5][7]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines.[5] Their strong σ-donating ability can stabilize the palladium catalyst and promote high catalytic activity, even at low catalyst loadings.[5]

Copper Co-catalyst: The Double-Edged Sword

Copper(I) iodide (CuI) is the most common co-catalyst. While it accelerates the reaction by facilitating alkyne activation, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling), leading to byproduct formation.[1] This is particularly problematic with electron-rich alkynes and under aerobic conditions. In such cases, a copper-free Sonogashira protocol may be advantageous.

Base: The Proton Scavenger

The base is essential for neutralizing the hydrogen bromide formed during the reaction and for the deprotonation of the terminal alkyne.[1]

  • Amine Bases: Diethylamine (Et₂NH), triethylamine (Et₃N), and diisopropylethylamine (DIPEA) are frequently used.[1] They can often serve as both the base and the solvent.

  • Inorganic Bases: For sensitive substrates where amine bases might interfere, inorganic bases like K₂CO₃, Cs₂CO₃, or t-BuOK can be effective alternatives.[1]

Solvent: The Reaction Medium

The choice of solvent depends on the solubility of the substrates and reagents.

  • Amine Solvents: As mentioned, amines like Et₂NH and Et₃N can act as the solvent.[1]

  • Aprotic Polar Solvents: DMF, NMP, and THF are common choices, particularly when using inorganic bases.[1]

  • Aqueous Media: Modern protocols have demonstrated the feasibility of Sonogashira couplings in water, often with the aid of surfactants, which can be beneficial for green chemistry applications.[1][8][9]

Protocol Design: A Strategic Approach to Functionalized Aryl Bromides

The optimal conditions for a Sonogashira coupling are highly substrate-dependent. The electronic and steric nature of the functional groups on the aryl bromide dictates the reactivity and requires careful consideration.

General Considerations for All Protocols:
  • Inert Atmosphere: Sonogashira reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative degradation of the Pd(0) catalyst and to minimize alkyne homocoupling.[1]

  • Reagent Purity: The purity of all reagents, especially the alkyne and the solvent, is crucial for reproducible results.

Protocol 1: Standard Conditions for Electron-Deficient Aryl Bromides

Electron-withdrawing groups on the aryl bromide facilitate oxidative addition, making these substrates generally more reactive.[7]

Example Reaction: Coupling of 4-bromonitrobenzene with phenylacetylene.

Materials:

  • 4-bromonitrobenzene (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Anhydrous, degassed THF (5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-bromonitrobenzene, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed THF and Et₃N via syringe.

  • Add phenylacetylene dropwise via syringe.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Enhanced Conditions for Electron-Rich Aryl Bromides

Electron-donating groups on the aryl bromide decrease its reactivity towards oxidative addition, often requiring a more active catalyst system and higher temperatures.[10]

Example Reaction: Coupling of 4-bromoanisole with 1-hexyne.

Materials:

  • 4-bromoanisole (1.0 mmol)

  • 1-hexyne (1.5 mmol)

  • Pd(OAc)₂ (0.03 mmol, 3 mol%)

  • XPhos (0.06 mmol, 6 mol%)

  • CuI (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol)

  • Anhydrous, degassed DMF (10 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine 4-bromoanisole, Pd(OAc)₂, XPhos, CuI, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed DMF via syringe.

  • Add 1-hexyne via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Copper-Free Conditions for Sterically Hindered Aryl Bromides

For sterically demanding aryl bromides, a copper-free protocol can be advantageous to minimize side reactions and simplify purification. A highly active palladium/ligand system is essential.[11]

Example Reaction: Coupling of 2-bromo-1,3-dimethylbenzene with trimethylsilylacetylene.

Materials:

  • 2-bromo-1,3-dimethylbenzene (1.0 mmol)

  • Trimethylsilylacetylene (1.3 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • P(t-Bu)₃ (0.1 mmol, 10 mol%)

  • Cs₂CO₃ (2.5 mmol)

  • Anhydrous, degassed 1,4-dioxane (8 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-bromo-1,3-dimethylbenzene, Pd₂(dba)₃, P(t-Bu)₃, and Cs₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Add trimethylsilylacetylene via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, filter through a pad of Celite®, and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation and Optimization

The following tables summarize key parameters and provide a starting point for reaction optimization.

Table 1: Recommended Catalyst Systems for Different Aryl Bromides

Aryl Bromide TypePalladium PrecatalystLigandCu Co-catalystTypical Loading (mol%)
Electron-DeficientPdCl₂(PPh₃)₂PPh₃CuI1-3 (Pd), 2-6 (Cu)
Electron-RichPd(OAc)₂ or Pd₂(dba)₃XPhos, SPhosCuI2-5 (Pd), 4-10 (Cu)
Sterically HinderedPd₂(dba)₃P(t-Bu)₃, NHCOptional2-5 (Pd)

Table 2: Common Bases and Solvents

BasepKa of Conjugate AcidCompatible SolventsNotes
Et₃N10.7THF, Dioxane, TolueneCan also act as solvent.
Et₂NH11.0THF, DioxaneOften used as both base and solvent.
DIPEA10.7DMF, NMP, THFGood for acid-sensitive substrates.
K₂CO₃10.3DMF, NMP, AcetonitrileMild inorganic base.
Cs₂CO₃10.3DMF, NMP, DioxaneMore soluble and often more effective than K₂CO₃.

Troubleshooting and Field-Proven Insights

  • Low Conversion:

    • Increase reaction temperature and/or time.

    • Switch to a more active ligand (e.g., from PPh₃ to XPhos or an NHC).

    • Ensure all reagents and solvents are anhydrous and the system is rigorously deoxygenated.

  • Alkyne Homocoupling:

    • Reduce the amount of copper co-catalyst or switch to a copper-free protocol.

    • Ensure a strictly inert atmosphere.

  • Decomposition of Starting Materials:

    • Lower the reaction temperature.

    • Consider a milder base.

Experimental Workflow for Optimization

For a new, functionalized aryl bromide, a systematic approach to optimization is recommended.

Optimization_Workflow start Define Aryl Bromide Substrate condition_screening Screen Standard Conditions (e.g., Protocol 1) start->condition_screening ligand_optimization Optimize Ligand (PPh3 -> XPhos -> NHC) condition_screening->ligand_optimization <70% Yield success Successful Coupling condition_screening->success >70% Yield base_optimization Optimize Base (Et3N -> K2CO3 -> Cs2CO3) ligand_optimization->base_optimization solvent_optimization Optimize Solvent (THF -> DMF -> Dioxane) base_optimization->solvent_optimization temp_optimization Optimize Temperature solvent_optimization->temp_optimization temp_optimization->success Improved Yield failure Re-evaluate Approach temp_optimization->failure No Improvement caption Workflow for Sonogashira Reaction Optimization

Figure 2: A systematic workflow for optimizing Sonogashira coupling conditions for a novel functionalized aryl bromide.

Conclusion

The Sonogashira coupling of functionalized aryl bromides is a robust and versatile tool in the arsenal of the synthetic chemist. By understanding the underlying mechanism and the interplay of the various reaction components, researchers can rationally design and optimize protocols for a wide range of substrates. The guidelines and protocols presented herein provide a solid foundation for successfully employing this powerful reaction in the synthesis of complex molecules for drug discovery and materials science.

References

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  • Wikipedia. (2024). Sonogashira coupling. [Link]

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  • Al-Amin, M., & Mohammad, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6594-6622. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2809. [Link]

  • Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3795. [Link]

  • Douglas, C. J., & Farrell, I. R. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [Link]

  • UC Santa Barbara. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]

  • Wang, L., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(5), 3344-3357. [Link]

  • Organic Letters. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]

  • Khan Academy. (2019). Sonogashira coupling. [Link]

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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromo-4-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 1-Bromo-4-(isopropoxymethyl)benzene in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the ability to construct complex molecular architectures with precision is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1] Within this context, functionalized aryl halides are indispensable building blocks. This compound emerges as a particularly valuable synthon. The presence of a bromine atom provides a reactive handle for a suite of palladium-catalyzed transformations, while the isopropoxymethyl group offers a unique combination of steric bulk and polarity, which can be strategically employed to influence solubility, crystal packing, and biological interactions of the target molecules. This guide provides an in-depth exploration of the application of this compound in key palladium-catalyzed cross-coupling reactions, offering detailed protocols and mechanistic insights for researchers in drug development and materials science.

Core Principles of Palladium-Catalyzed Cross-Coupling

The versatility of this compound in palladium-catalyzed reactions stems from a well-understood catalytic cycle.[2] Generally, these reactions are initiated by the oxidative addition of the aryl bromide to a palladium(0) complex.[3] This is followed by a transmetalation step with an organometallic reagent (in Suzuki, Stille, or Negishi couplings) or coordination and insertion of an alkene or alkyne (in Heck and Sonogashira couplings).[2][4] The cycle concludes with reductive elimination, which forms the desired product and regenerates the active palladium(0) catalyst.[3] The efficiency of each step is highly dependent on the choice of catalyst, ligands, base, and solvent, all of which will be discussed in the context of specific applications.

Palladium_Cross_Coupling_Cycle Pd(0)L2 Active Pd(0) Catalyst ArPd(II)(Br)L2 Aryl-Pd(II) Complex Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(R)L2 Di-organo-Pd(II) Complex ArPd(II)(Br)L2->ArPd(II)(R)L2 Transmetalation (R-M) or Insertion ArPd(II)(R)L2->Pd(0)L2 Regeneration Ar-R Coupled Product ArPd(II)(R)L2->Ar-R Reductive Elimination Ar-Br This compound R-M Coupling Partner Heck_Reaction_Workflow A 1. Combine Aryl Bromide, Pd(OAc)₂, and Ligand in DMF B 2. Add Base (Et₃N) and Alkene (Styrene) A->B C 3. Degas with Inert Gas B->C D 4. Heat to 100-120 °C C->D E 5. Monitor by TLC/GC-MS D->E F 6. Aqueous Work-up and Extraction E->F G 7. Column Chromatography F->G H Pure Product G->H

Sources

Application Notes and Protocols for C-C Bond Formation with Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of C-C Bonds in Modern Synthesis

The strategic construction of carbon-carbon (C-C) bonds is the cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors.[1][2][3] For professionals in drug discovery and materials science, the ability to efficiently forge these bonds is paramount. Among the most robust and versatile methods for this purpose are palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of biaryls, styrenes, and conjugated enynes—scaffolds frequently found in pharmaceuticals and functional materials.[3][4]

Aryl bromides are highly valued substrates in these transformations. They offer a perfect balance of reactivity and stability, being more reactive than the often-recalcitrant aryl chlorides, yet more accessible and cost-effective than aryl iodides. This guide provides an in-depth exploration of the experimental setups for three seminal palladium-catalyzed reactions using aryl bromides: the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings. We will delve into the mechanistic underpinnings of each reaction, present detailed, field-proven protocols, and offer expert insights to navigate common challenges, ensuring reproducible and high-yielding results.

The Suzuki-Miyaura Coupling: A Robust Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds. Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[5][6] The low toxicity and environmental stability of the organoboron reagents further enhance its appeal for industrial-scale synthesis.[7]

The "Why": Mechanistic Causality

The efficacy of the Suzuki coupling lies in a well-understood catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[7][8] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[7][8][9] The reactivity of the aryl halide follows the general trend: I > OTf > Br >> Cl.[7][10]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[8][9]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7][8][9]

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Ar-Pd(II)L₂(Br) pd0->oxidative_addition Oxidative Addition transmetalation Ar-Pd(II)L₂(R') oxidative_addition->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Ar-R' transmetalation->product center arbr Ar-Br arbr->oxidative_addition boronic R'-B(OH)₂ + Base boronic->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Boronic acid or boronate ester (1.1-1.5 mmol, 1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃; 1.1-1.2x Pd loading)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, often with water)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, base, palladium catalyst, and ligand (if using a separate ligand).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial as oxygen can oxidize the Pd(0) catalyst and lead to side reactions like boronic acid homocoupling.[8]

  • Solvent Addition: Add the degassed solvent(s) via syringe. A common combination is an organic solvent mixed with water (e.g., Dioxane/H₂O 4:1) to aid in dissolving the inorganic base.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation: Typical Suzuki-Miyaura Reaction Parameters
Aryl Bromide TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)
Electron-rich (e.g., 4-Bromoanisole)Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/EtOH/H₂O90
Electron-poor (e.g., 4-Bromonitrobenzene)4-Tolylboronic acidPd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Dioxane/H₂O100
Heterocyclic (e.g., 2-Bromopyridine)Naphthalene-1-boronic acidPd₂(dba)₃ (1.5 mol%) / P(t-Bu)₃ (3.5 mol%)Cs₂CO₃Dioxane80

The Heck-Mizoroki Reaction: Arylation of Alkenes

The Heck reaction is a powerful method for forming a C-C bond between an aryl halide and an alkene, yielding a substituted alkene.[11][12][13] This transformation is invaluable for synthesizing styrenes and cinnamates, which are precursors to a wide range of complex molecules.[14]

The "Why": Mechanistic Causality

The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle similar to the Suzuki coupling but with distinct intermediate steps.[11][13]

  • Oxidative Addition: As before, the active Pd(0) catalyst inserts into the aryl-bromide bond to generate an Ar-Pd(II)-Br species.[13][15]

  • Alkene Coordination & Migratory Insertion: The alkene coordinates to the palladium center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a syn-addition fashion.[11][13]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, also in a syn fashion, to form the new C=C double bond of the product and a hydrido-palladium complex.[11][13] This step typically proceeds to give the more thermodynamically stable trans (E) isomer.[12]

  • Catalyst Regeneration: A base (typically an amine like triethylamine or an inorganic carbonate) is required to neutralize the H-Br generated and facilitate the reductive elimination that regenerates the Pd(0) catalyst.[13][16]

Visualization: The Heck-Mizoroki Catalytic Cycle

Heck_Mizoroki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Ar-Pd(II)L₂(Br) pd0->oxidative_addition Oxidative Addition migratory_insertion R-CH₂-CH(Ar)-Pd(II)L₂(Br) oxidative_addition->migratory_insertion Alkene Insertion beta_hydride_elimination H-Pd(II)L₂(Br) migratory_insertion->beta_hydride_elimination β-Hydride Elimination product Ar-CH=CH-R migratory_insertion->product beta_hydride_elimination->pd0 Reductive Elimination arbr Ar-Br arbr->oxidative_addition alkene H₂C=CHR alkene->migratory_insertion base Base base->beta_hydride_elimination + H-Base⁺X⁻

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Experimental Protocol: General Procedure for Heck-Mizoroki Reaction

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Styrene, n-Butyl acrylate; 1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂; 1-5 mol%)

  • Ligand (optional but recommended, e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc; 1.5-2.5 equiv)[11][13]

  • Anhydrous, high-boiling solvent (e.g., DMF, DMAc, Toluene)

Procedure:

  • Reaction Setup: In a flask suitable for heating under reflux, combine the aryl bromide, palladium catalyst, ligand (if used), and base.

  • Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Add the solvent, followed by the alkene, via syringe.

  • Heating and Monitoring: Heat the reaction to a high temperature (often 100-140 °C).[14] The reaction is typically monitored by GC-MS or LC-MS for the disappearance of the aryl bromide.

  • Workup: After cooling, filter the reaction mixture through a pad of celite to remove the palladium black and inorganic salts. Dilute the filtrate with water and extract with an organic solvent (e.g., ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt, and concentrate. The crude product is then purified by column chromatography or recrystallization.

Data Presentation: Typical Heck-Mizoroki Reaction Parameters
Aryl BromideAlkeneCatalyst SystemBaseSolventTemp (°C)
BromobenzeneStyrenePd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)Et₃NDMF100
4-Bromoacetophenonen-Butyl acrylatePd(OAc)₂ (1 mol%)NaOAcDMAc120
1-BromonaphthaleneMethyl methacrylatePdCl₂ (3 mol%)K₂CO₃Toluene110

The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[17] This reaction is fundamental for creating conjugated enynes and aryl alkynes, structures prevalent in materials science and complex natural products.

The "Why": Mechanistic Causality

The traditional Sonogashira reaction employs a dual catalytic system.

  • Palladium Cycle: Similar to the other couplings, the cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species.

  • Copper Cycle: Concurrently, a copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base (usually an amine) to form a copper(I) acetylide. This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) center, displacing the bromide.

  • Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from palladium, forming the product and regenerating the Pd(0) catalyst.

Expert Insight: Copper-free Sonogashira protocols have gained prominence to avoid issues with copper toxicity and to simplify purification.[17] These systems rely on a suitable base and often a specific ligand set to facilitate the direct reaction of the alkyne with the palladium complex, albeit sometimes requiring slightly higher temperatures.

Visualization: The Sonogashira Catalytic Cycle (with Copper Co-catalyst)

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂(Br) pd0->pd_ox Oxidative Addition pd_trans Ar-Pd(II)L₂(C≡CR) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡C-R pd_trans->product arbr Ar-Br arbr->pd_ox cu_i Cu(I)Br cu_acetylide Cu(I)-C≡C-R cu_acetylide->pd_trans Transfer of Acetylide cu_acetylide->cu_i alkyne H-C≡C-R + Base alkyne->cu_acetylide

Caption: Dual catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Experimental Protocol: General Copper-Free Sonogashira Coupling

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂; 1-5 mol%)

  • Base (a strong, non-nucleophilic amine, e.g., Diisopropylamine (DIPA) or Triethylamine (TEA), often used as solvent or co-solvent)

  • Anhydrous solvent (e.g., THF, Toluene)

Procedure:

  • Reaction Setup: To a dry, degassed reaction flask, add the palladium catalyst and aryl bromide.

  • Inert Atmosphere: Seal the flask and thoroughly purge with Argon or Nitrogen.

  • Reagent Addition: Add the degassed solvent, the amine base, and finally the terminal alkyne via syringe.

  • Heating and Monitoring: Stir the reaction at room temperature or with gentle heating (40-80 °C) until completion, as monitored by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl (to remove the amine salts), followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Data Presentation: Typical Sonogashira Reaction Parameters
Aryl BromideAlkyneCatalyst SystemBaseSolventTemp (°C)
1-Bromo-4-fluorobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2 mol%) / CuI (3 mol%)Et₃NTHF60
3-Bromotoluene1-HeptynePd(PPh₃)₄ (3 mol%)DIPAToluene80
4-BromobenzonitrileTrimethylsilylacetylenePd(OAc)₂ (2 mol%) / XPhos (4 mol%)Cs₂CO₃Dioxane100

References

  • Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • BYJU'S. (n.d.). Heck Reaction Mechanism. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Shaughnessy, K. H., et al. (2003). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). C-C bond formation: Rethinking cross-coupling. [Link]

  • ResearchGate. (2025). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Kim, J., et al. (2004). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Tetrahedron Letters. [Link]

  • Semantic Scholar. (n.d.). Decarboxylation as the Key Step in C-C Bond-Forming Reactions. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • University of Windsor. (n.d.). Transition Metal-Catalyzed C--C Bond Formation Reactions Using Alkyl Halides. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • MDPI. (2016). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. [Link]

Sources

Synthesis of Aryl Ethers from 1-Bromo-4-(isopropoxymethyl)benzene: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of aryl ethers is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemical development. The diaryl ether motif, in particular, is a prevalent scaffold in numerous biologically active molecules. This application note provides a comprehensive guide to the synthesis of aryl ethers using 1-Bromo-4-(isopropoxymethyl)benzene as a key starting material. We will explore two powerful, contemporary catalytic methods: the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these methodologies in their synthetic endeavors.

Introduction: The Significance of Aryl Ethers

Aryl ethers are a class of organic compounds characterized by an oxygen atom connected to two aryl groups. Their structural rigidity and unique electronic properties make them indispensable building blocks in medicinal chemistry. The ether linkage can impart favorable pharmacokinetic properties to drug candidates, including improved metabolic stability and oral bioavailability.

This compound serves as a versatile precursor for these syntheses. The bromo-substituent provides a reactive handle for cross-coupling reactions, while the isopropoxymethyl group can be a stable functionality or a precursor for further transformations.

Strategic Approaches to Aryl Ether Synthesis

The formation of the C(aryl)-O bond can be achieved through several methods. Historically, the Ullmann condensation has been a workhorse in this field. More recently, palladium-catalyzed methods like the Buchwald-Hartwig amination have been adapted for ether synthesis, offering milder conditions and broader substrate scope.[1]

Method 1: The Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol to form an aryl ether.[2] While traditional Ullmann conditions often require harsh reaction temperatures, modern advancements with specialized ligands have enabled these reactions to proceed under milder conditions with improved yields.[3][4]

Causality of Experimental Choices:

  • Catalyst: Copper(I) salts, such as CuI or CuBr, are typically used. The active catalyst is a copper(I) species.[2] The use of copper oxide nanoparticles has also been reported as an effective catalyst.[3]

  • Ligand: The addition of a ligand is often crucial for a successful Ullmann-type reaction. Ligands such as 1,10-phenanthroline, N,N-dimethylglycine, or various diamines can accelerate the reaction and improve yields by stabilizing the copper catalyst and facilitating the reductive elimination step.[5][6]

  • Base: A base is required to deprotonate the phenol, generating the nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). Cs₂CO₃ is often preferred for its high solubility in organic solvents.

  • Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or pyridine are typically used to ensure the solubility of the reagents and to reach the necessary reaction temperatures.

Experimental Workflow: Ullmann Condensation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Phenol, Base, Ligand, and Solvent inert Degas and Purge with Inert Gas (N2 or Ar) reagents->inert catalyst Add Copper Catalyst inert->catalyst heat Heat to Reaction Temperature (e.g., 100-160 °C) catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water/NH4Cl(aq) cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify G pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex ligand_exchange Ligand Exchange pd_complex->ligand_exchange Ar'-OH, Base alkoxide_complex L-Pd(II)(Ar)(OAr') ligand_exchange->alkoxide_complex reductive_elimination Reductive Elimination alkoxide_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-O-Ar' reductive_elimination->product

Sources

The Alchemist's New Toolkit: Advanced Applications in the Synthesis of Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Molecular Complexity in the 21st Century

The synthesis of complex organic molecules lies at the heart of numerous scientific disciplines, most notably in the development of new pharmaceuticals, agrochemicals, and materials. For researchers and drug development professionals, the ability to construct intricate molecular architectures with precision and efficiency is paramount. Historically, this endeavor has been a formidable challenge, often requiring lengthy, multi-step sequences with limited yields. However, the landscape of organic synthesis has been revolutionized by the advent of powerful new catalytic methodologies. This guide delves into the practical application of these cutting-edge techniques, offering not just protocols, but a deeper understanding of the causality behind experimental choices. We will explore the strategic implementation of C-H functionalization, palladium-catalyzed cross-coupling reactions, visible-light photoredox catalysis, and enantioselective synthesis, providing field-proven insights to empower your research and accelerate discovery.

I. The Paradigm Shift: Direct C–H Functionalization

The traditional logic of organic synthesis has been to build molecules by sequentially modifying functional groups. C–H functionalization represents a paradigm shift, enabling the direct conversion of ubiquitous, yet typically unreactive, carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds.[1][2] This approach offers unparalleled opportunities to streamline synthetic routes, reduce waste, and access novel chemical space.[3]

Causality Behind the Choice: Why C–H Functionalization?

The primary driver for employing C–H functionalization is atom economy and step economy. By circumventing the need for pre-functionalization (e.g., halogenation or metallation of a substrate), synthetic pathways become significantly shorter and more efficient.[2] This strategy is particularly powerful in late-stage functionalization, where a complex core structure can be derivatized at a late step in the synthesis, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies in drug discovery.

Application Spotlight: Palladium-Catalyzed Direct Arylation of Heterocycles

Heterocyclic motifs are prevalent in pharmaceuticals. Direct arylation provides a powerful tool for their elaboration. The following protocol is a representative example of a palladium-catalyzed C–H arylation of a benzophosphole with an aryl halide.[1][4]

Experimental Protocol: Microwave-Assisted Direct Arylation of 1-Phenyl-1H-benzophosphole

Objective: To synthesize 2-(4-methoxyphenyl)-1-phenyl-1H-benzophosphole via a palladium-catalyzed direct C–H arylation.

Materials:

  • 1-Phenyl-1H-benzophosphole (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol %)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Dimethylacetamide (DMA) (0.2 M)

  • Microwave vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add 1-phenyl-1H-benzophosphole (e.g., 0.2 mmol, 41.6 mg), 4-bromoanisole (0.24 mmol, 44.9 mg), Pd(OAc)₂ (0.004 mmol, 0.9 mg), and K₂CO₃ (0.4 mmol, 55.3 mg).

  • Add 1.0 mL of DMA to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 30 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Data Summary: Representative Yields for Direct Arylation

Heterocycle SubstrateAryl HalideCatalyst Loading (mol %)Time (min)Yield (%)
Thiophene4-Bromotoluene11595
Furan4-Iodoanisole11092
1-Methylindole4-Chlorobenzonitrile26085
Benzothiazole1-Bromo-4-fluorobenzene1.53088

Data synthesized from representative literature.[5]

II. The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional reliability and functional group tolerance.[6] Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings are indispensable tools in the pharmaceutical and agrochemical industries for constructing complex molecular architectures.[6][7]

Mechanistic Insight: The Catalytic Cycle of the Suzuki-Miyaura Coupling

Understanding the catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions. The Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_intermediate R¹-Pd(II)L₂(X) pd0->oa_intermediate Oxidative Addition transmetalation_intermediate R¹-Pd(II)L₂(R²) oa_intermediate->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 reductive_elimination_product R¹-R² transmetalation_intermediate->reductive_elimination_product Reductive Elimination aryl_halide R¹-X aryl_halide->pd0 organoboron R²-B(OR)₂ organoboron->oa_intermediate base Base base->oa_intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis

Objective: To synthesize 4-methoxy-4'-methylbiphenyl from 4-iodoanisole and 4-methylphenylboronic acid.

Materials:

  • 4-Iodoanisole (1.0 equiv)

  • 4-Methylphenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol %)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask with a reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask, add 4-iodoanisole (e.g., 1.0 mmol, 234 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), Pd(dppf)Cl₂ (0.02 mmol, 14.6 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic mixture with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the biaryl product.[11]

III. Harnessing the Power of Light: Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and versatile tool in organic synthesis, enabling a wide array of transformations under mild reaction conditions.[11] This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates from stable precursors.[12]

The 'Why': Advantages of Photoredox Catalysis

The key advantages of photoredox catalysis include its mild reaction conditions (often at room temperature), high functional group tolerance, and the ability to generate reactive intermediates that are difficult to access through traditional thermal methods.[11][12] This has found significant application in the total synthesis of complex natural products.[12][13]

Application in Action: Photoredox-Catalyzed Giese Reaction

The Giese reaction, the addition of a carbon-centered radical to an electron-deficient alkene, is a powerful C-C bond-forming reaction. Photoredox catalysis provides a mild and efficient way to generate the necessary radical intermediates.[14][15][16]

Diagram: General Workflow for a Photoredox-Catalyzed Reaction

Photoredox_Workflow setup Reaction Setup (Vial, Stir Bar, Reagents, Solvent) degas Degassing (Freeze-Pump-Thaw or N₂/Ar Sparge) setup->degas irradiation Visible Light Irradiation (e.g., Blue LEDs) degas->irradiation monitoring Reaction Monitoring (TLC, LC-MS) irradiation->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical workflow for a visible-light photoredox-catalyzed reaction.

Protocol: Photoredox-Catalyzed Giese Reaction of an Alkyl Bromide

Objective: To perform a conjugate addition of a non-activated alkyl bromide to a Michael acceptor using a photoredox catalyst.

Materials:

  • Methyl acrylate (Michael acceptor, 1.0 equiv)

  • Cyclohexyl bromide (Alkyl radical precursor, 1.5 equiv)

  • fac-Ir(ppy)₃ (Photocatalyst, 1 mol %)

  • Tris(trimethylsilyl)silane ((Me₃Si)₃SiH) (Radical mediator, 1.2 equiv)

  • Dimethylformamide (DMF) (0.1 M)

  • Schlenk tube or vial with a septum

  • Blue LED light source

Procedure:

  • To a Schlenk tube equipped with a stir bar, add fac-Ir(ppy)₃ (0.01 mmol, 6.5 mg).

  • Add DMF (10 mL) to dissolve the catalyst.

  • Add methyl acrylate (1.0 mmol, 90 µL) and cyclohexyl bromide (1.5 mmol, 185 µL).

  • Finally, add (Me₃Si)₃SiH (1.2 mmol, 370 µL).

  • Seal the tube and degas the solution by sparging with nitrogen for 15 minutes.

  • Place the reaction vessel approximately 5 cm from a blue LED lamp and stir at room temperature.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired product.[16]

IV. The Third Dimension: Catalyzed Enantioselective Synthesis

Chirality is a fundamental aspect of molecular recognition in biological systems. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even harmful.[9] Catalyzed enantioselective synthesis enables the direct formation of a specific enantiomer, a cornerstone of modern pharmaceutical development.[9]

The Rationale: Why Asymmetric Catalysis?

Asymmetric catalysis is highly efficient, with a small amount of a chiral catalyst able to generate large quantities of an enantiomerically enriched product.[17] This approach is often more sustainable and scalable than classical resolution methods or the use of chiral auxiliaries.[9]

Key Application: Asymmetric Hydrogenation of Ketones

The asymmetric hydrogenation of prochiral ketones to produce chiral alcohols is a widely used industrial process. Chiral ruthenium and rhodium catalysts are particularly effective for this transformation.

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Objective: To synthesize (R)-1-phenylethanol with high enantiomeric excess.

Materials:

  • Acetophenone (1.0 equiv)

  • [RuCl₂(p-cymene)]₂ (0.5 mol %)

  • (1R,2S)-(-)-Norephedrine (Chiral ligand, 1.1 mol %)

  • Formic acid/triethylamine azeotrope (5:2) as the hydrogen source and solvent

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 3.1 mg) and (1R,2S)-(-)-norephedrine (0.011 mmol, 1.7 mg) to a Schlenk flask.

  • Add the formic acid/triethylamine (5:2) mixture (5 mL).

  • Stir the mixture at room temperature for 15 minutes to pre-form the active catalyst.

  • Add acetophenone (1.0 mmol, 117 µL) to the catalyst solution.

  • Seal the flask and stir the reaction at 28 °C for 16 hours.

  • Quench the reaction by adding 1 M HCl (5 mL).

  • Extract the product with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.

Data Summary: Enantioselectivity in Asymmetric Hydrogenation

Ketone SubstrateCatalyst SystemS/C RatioEnantiomeric Excess (ee, %)
AcetophenoneRu(II)/TsDPEN2000>99 (R)
1-TetraloneRh(III)/TsDPEN100098 (S)
2,2,2-TrifluoroacetophenoneIr(III)/P,N,O-ligand100096 (R)
Ethyl 4-chloroacetoacetateRu(II)/BINAP5000>99 (R)

Data synthesized from representative literature.[12]

V. Accelerating Discovery: High-Throughput Experimentation and Computational Planning

The complexity of modern synthetic challenges often requires the screening of numerous reaction parameters. High-throughput experimentation (HTE) has emerged as a powerful tool to accelerate this process, allowing for the parallel execution of hundreds or even thousands of reactions.

Workflow: High-Throughput Experimentation

HTE_Workflow design Experiment Design (Define Variables: Catalysts, Ligands, Solvents, Bases) plate_prep Plate Preparation (Dispense Reagents into 96-well plate) design->plate_prep reaction Reaction Execution (Heating, Stirring, Inert Atmosphere) plate_prep->reaction analysis High-Throughput Analysis (LC-MS, GC-MS) reaction->analysis data_vis Data Visualization & Analysis (Heatmaps, Statistical Analysis) analysis->data_vis scale_up Scale-up of Optimal Conditions data_vis->scale_up

Caption: A generalized workflow for high-throughput experimentation in reaction optimization.

In parallel, the rise of computational chemistry and artificial intelligence is transforming how synthetic routes are planned. Advanced software can now perform complex retrosynthetic analyses, proposing novel and efficient pathways to complex target molecules that may not be immediately obvious to a human chemist. These computational tools, when used in conjunction with HTE, create a powerful synergy for accelerating the discovery and development of new molecules.

Conclusion

The synthesis of complex organic molecules is a dynamic and continually evolving field. The methodologies discussed in this guide—C-H functionalization, cross-coupling, photoredox catalysis, and enantioselective synthesis—represent the state-of-the-art in the chemist's toolkit. By understanding the underlying principles and mastering the practical protocols, researchers, scientists, and drug development professionals can more effectively navigate the challenges of molecular complexity. The integration of these advanced synthetic techniques with high-throughput experimentation and computational planning will undoubtedly continue to drive innovation and lead to the discovery of new molecules that will shape our future.

References

  • Bagley, M. C., et al. (2011). Palladium-Catalyzed Direct Arylation of Heteroaromatic Compounds: Improved Conditions Utilizing Controlled Microwave Heating. The Journal of Organic Chemistry. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Guryev, A. A., et al. (2023). Visible-Light Photoredox-Catalyzed Giese Reaction of α-Silyl Ethers with Various Michael Acceptors. The Journal of Organic Chemistry. Available at: [Link]

  • Pitre, S. P., & Overman, L. E. (2021). Strategic Use of Visible-Light Photoredox Catalysis in Natural Product Synthesis. Chemical Reviews. Available at: [Link]

  • IUPAC. (2025). Catalyzed Enantioselective Organic Synthesis. ACS Central Science.
  • ElMarrouni, A., et al. (2020). Visible-light-mediated Photoredox Giese reaction with α-Branched 2-Vinylpyridines and α-Ketoacids. ResearchGate. Available at: [Link]

  • Seo, T., et al. (2022). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science. Available at: [Link]

  • Farkas, T., et al. (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts. MDPI. Available at: [Link]

  • Mikulak-Klucznik, B., et al. (2020). Computational planning of the synthesis of complex natural products. Nature. Available at: [Link]

  • ElMarrouni, A., et al. (2018). Silyl-mediated photoredox-catalyzed Giese reaction: addition of non-activated alkyl bromides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • Royal Society of Chemistry. (2022). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science. Available at: [Link]

  • Wu, W., et al. (2014). Iron Catalyzed Asymmetric Hydrogenation of Ketones. Journal of the American Chemical Society. Available at: [Link]

  • Guryev, A. A., et al. (2023). Visible-Light Photoredox-Catalyzed Giese Reaction of α-Silyl Ethers with Various Michael Acceptors. ResearchGate. Available at: [Link]

  • Lafrance, M., et al. (2006). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Gimaldinova, D. A., et al. (2024). Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. MDPI. Available at: [Link]

  • Wikipedia. Enantioselective synthesis. Available at: [Link]

  • Li, C.-J. (2018).
  • Unchained Labs. Unleashing high-throughput reaction screening. Available at: [Link]

  • High-Throughput Screening Techniques in Catalysis. Available at: [Link]

  • Cernak, T., et al. (2017). Practical High-Throughput Experimentation for Chemists. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Diao, T. (2018). Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. PMC - NIH. Available at: [Link]

  • Cernak, T., et al. (2017). Practical High-Throughput Experimentation for Chemists. PMC - NIH. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Available at: [Link]

  • ResearchGate. (2025). Palladium-catalysed C–H arylation of benzophospholes with aryl halides.
  • JOCPR. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (2025). Palladium-Catalyzed CH and CN Arylation of Aminothiazoles with Arylboronic Acids.
  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing.
  • ResearchGate. (2018). Recent Advances in C-H Activation for the Synthesis of π-Extended Materials.
  • The Doyle Group. Automation and computer-assisted planning for chemical synthesis. Available at: [Link]

  • Domainex. (2024). High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates”. Available at: [Link]

  • ACS Organic & Inorganic Au. (2025). Red Light and Supersilane: A Novel Pathway for Hydrofunctionalizations and Giese Reactions.
  • YouTube. (2025). Enantioselective Hydrogenation of Carbonyls and Imines. YouTube. Available at: [Link]

  • Abrams, D. J., et al. (2018). Recent Applications of C–H Functionalization in Complex Natural Product Synthesis. RSC Publishing.
  • Pitre, S. P., & Overman, L. E. (2021). Strategic Use of Visible-Light Photoredox Catalysis in Natural Product Synthesis. Chemical Reviews.

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Application Notes and Protocols for the Use of Key Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Intermediates in Drug Discovery and Synthesis

In the intricate multi-step processes of pharmaceutical synthesis, intermediates are the crucial molecular building blocks that pave the way for the final active pharmaceutical ingredient (API).[1][2] These compounds, formed during the synthetic sequence, are not the final drug substance but are essential precursors.[1] The strategic use of well-designed intermediates allows for a modular and efficient approach to constructing complex drug molecules, facilitating process optimization, and ultimately ensuring the quality and purity of the final therapeutic agent.[3][4] This guide provides detailed application notes and protocols for the use of two exemplary intermediates: a versatile heterocyclic building block and a fundamental chiral amine, highlighting their synthesis and application in key transformations relevant to pharmaceutical research and development.

Case Study 1: The Versatile Heterocycle - 2-Amino-5-bromopyridine

Rationale and Application:

2-Amino-5-bromopyridine is a vital intermediate in the synthesis of a wide array of pharmaceutical compounds.[5][6] Its structure, featuring a nucleophilic amino group and a bromine atom amenable to cross-coupling reactions, makes it a versatile scaffold. This intermediate is a key component in the synthesis of kinase inhibitors, antiviral agents like Nevirapine, and other biologically active molecules.[6][7] The following protocols detail the synthesis of 2-amino-5-bromopyridine and its subsequent application in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[8]

Protocol 1.1: Synthesis of 2-Amino-5-bromopyridine

This protocol describes a reliable method for the bromination of 2-aminopyridine using N-Bromosuccinimide (NBS), a safer and more selective alternative to liquid bromine.[9]

Reaction Scheme:

2-aminopyridine 2-Aminopyridine product 2-Amino-5-bromo-4-methylpyridine 2-aminopyridine->product NBS N-Bromosuccinimide (NBS) DMF, 0-20°C NBS->product

Caption: Bromination of 2-amino-4-methylpyridine using NBS.[9]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-4-methylpyridine108.1430 g277.8
N-Bromosuccinimide (NBS)177.9849.44 g277.8
N,N-Dimethylformamide (DMF)-150 mL-

Experimental Protocol:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF. Stir the mixture until the starting material is completely dissolved.[9]

  • Cooling: Cool the flask in an ice bath to lower the temperature of the solution.[9]

  • Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of NBS in a suitable amount of DMF. Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution, ensuring the temperature is maintained.[9]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired 2-amino-5-bromo-4-methylpyridine.[9]

Protocol 1.2: Suzuki-Miyaura Cross-Coupling of 2-Amino-5-bromo-4-methylpyridine with 4-Methoxyphenylboronic Acid

This protocol outlines the palladium-catalyzed cross-coupling of the synthesized 2-amino-5-bromo-4-methylpyridine with an arylboronic acid to form a biaryl structure, a common motif in drug molecules.[10]

Reaction Workflow:

reagents Combine: - 2-Amino-5-bromo-4-methylpyridine - 4-Methoxyphenylboronic acid - K₃PO₄ inert Establish Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert 1. catalyst Add Pd(PPh₃)₄ and Solvents (Dioxane/Water) inert->catalyst 2. heat Heat Reaction Mixture (85-95 °C) catalyst->heat 3. monitor Monitor Progress (TLC/LC-MS) heat->monitor 4. workup Cool, Dilute, and Filter monitor->workup 5. purify Extract and Purify (Chromatography) workup->purify 6. product Isolate Pure 2-Amino-4-methyl-5-(4-methoxyphenyl)pyridine purify->product 7.

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Analogous Suzuki-Miyaura Coupling:

The following table presents expected yields for the Suzuki-Miyaura coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids, providing a reliable estimate for the current protocol.[10]

Arylboronic AcidProductExpected Yield (%)
Phenylboronic acid2-Amino-4-methyl-5-phenylpyridine85
4-Methylphenylboronic acid2-Amino-4-methyl-5-(p-tolyl)pyridine82
4-Methoxyphenylboronic acid2-Amino-4-methyl-5-(4-methoxyphenyl)pyridine80

Experimental Protocol:

  • Reaction Setup: To a Schlenk flask, add 2-amino-5-bromo-4-methylpyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[10]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[10]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.[10]

  • Reaction: Stir the reaction mixture at 85-95 °C for 12-18 hours, monitoring by TLC or LC-MS.[10]

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through celite.[10]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Case Study 2: The Chiral Building Block - (S)-α-Methylbenzylamine

Rationale and Application:

Chiral amines are fundamental intermediates in the synthesis of enantiomerically pure pharmaceuticals. The stereochemistry of a drug molecule is often critical to its therapeutic efficacy and safety. (S)-α-Methylbenzylamine is a widely used chiral building block and resolving agent in the synthesis of numerous APIs.[11][12] The following protocol describes an efficient method for the kinetic resolution of racemic α-methylbenzylamine using an enzymatic approach, which offers high enantioselectivity under mild conditions.[13]

Protocol 2.1: Enzymatic Kinetic Resolution of Racemic α-Methylbenzylamine

This protocol utilizes Candida antarctica lipase B (CALB), a robust and highly selective enzyme, for the acylation of one enantiomer of the racemic amine, allowing for the separation of the unreacted (S)-enantiomer.[13]

Conceptual Workflow of Enzymatic Kinetic Resolution:

G cluster_0 Starting Materials cluster_1 Reaction Components cluster_2 Products racemate Racemic α-Methylbenzylamine ((R)- and (S)-enantiomers) enzyme Candida antarctica Lipase B (CALB) racemate->enzyme s_amine (S)-α-Methylbenzylamine (Unreacted) enzyme->s_amine Separation r_amide (R)-N-acylated-α-Methylbenzylamine enzyme->r_amide Selective Acylation acyl_donor Acyl Donor (e.g., Diisopropyl Malonate) acyl_donor->enzyme

Caption: Enzymatic kinetic resolution of racemic α-methylbenzylamine.

Quantitative Data for Lipase-Catalyzed Kinetic Resolution:

Racemic AmineAcylating Agent(R)-Amide Yield (%)(R)-Amide ee (%)
(±)-1-phenylethylamineDiisopropyl malonate98>99.9

Data adapted from a study on the kinetic resolution of various racemic amines using Candida antarctica lipase B.

Experimental Protocol:

  • Reaction Setup: In a suitable flask, dissolve racemic α-methylbenzylamine (1.0 eq) and diisopropyl malonate (1.2 eq) in an appropriate organic solvent (e.g., toluene).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (e.g., Novozym 435) to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining amine and the formed amide.

  • Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation and Purification:

    • Amide Isolation: Concentrate the filtrate under reduced pressure. The resulting residue containing the (R)-amide and unreacted (S)-amine can be separated by column chromatography.

    • Amine Isolation: Alternatively, the unreacted (S)-amine can be separated from the (R)-amide by an acid-base extraction. Extract the mixture with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine, which will move to the aqueous phase. The amide will remain in the organic phase. Basify the aqueous layer (e.g., with 1M NaOH) and extract the free (S)-amine with an organic solvent.

  • Characterization: Confirm the enantiomeric purity of the isolated (S)-α-methylbenzylamine using chiral HPLC or GC.

Conclusion

The judicious selection and application of key intermediates are fundamental to the successful and efficient synthesis of pharmaceutical agents. The protocols detailed herein for the synthesis and functionalization of 2-amino-5-bromopyridine, and the enzymatic resolution of racemic α-methylbenzylamine, serve as practical examples of how these crucial building blocks are employed in modern drug discovery. By understanding the underlying principles and mastering these experimental techniques, researchers can accelerate the development of novel therapeutics.

References

  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of. University of Babylon Private CDN. (2023-07-14). Available at: [Link]

  • (R)-(+)-a-Methylbenzylamine Dealer and Distributor. Multichem. Available at: [Link]

  • Process for preparation of 2-amino-5-methyl-pyridine. Google Patents.
  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. (2025-08-06). Available at: [Link]

  • Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias. Available at: [Link]

  • A kind of synthetic method with optically active α methylbenzylamines. Google Patents.
  • RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL. Available at: [Link]

  • Nevirapine Batch Transfer Document. Available at: [Link]

  • Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. PMC. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available at: [Link]

  • The Versatility of Pharmaceutical Intermediates: Beyond API Synthesis. Available at: [Link]

  • Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica. (2022-03-22). Available at: [Link]

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Troubleshooting & Optimization

How to improve yield in Sonogashira coupling of aryl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sonogashira Coupling Reactions

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the Sonogashira cross-coupling reaction. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic strategies, particularly when encountering the unique challenges posed by aryl bromides. Aryl bromides represent a crucial class of substrates, offering a balance between reactivity and stability, yet their successful coupling requires a nuanced understanding of the reaction mechanism and parameters.

This guide moves beyond simple protocols. It is structured as a series of frequently asked questions and troubleshooting scenarios that we, as application scientists, encounter regularly. Our goal is to provide you with the causal explanations behind experimental choices, empowering you to not only solve immediate issues but also to intelligently design future reactions for maximal yield and purity.

Core Principles: The Sonogashira Catalytic Cycle

Before troubleshooting, it's essential to understand the underlying mechanism. The classical Sonogashira reaction elegantly combines two interlocking catalytic cycles: a primary palladium cycle and a secondary copper co-catalyst cycle.[1] Aryl bromides, being less reactive than their iodide counterparts, are particularly sensitive to the efficiency of the rate-limiting oxidative addition step (A).

Sonogashira_Cycle Figure 1: The Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ RedElim Product Ar-C≡CR Pd0->RedElim C) Reductive     Elimination OxAd Ar-Pd(II)L₂(Br) OxAd->Pd0 A) Oxidative     Addition Transmetal Ar-Pd(II)L₂(C≡CR) Transmetal->OxAd B) Transmetalation CuX Cu(I)Br BaseH Base-H⁺Br⁻ CuX->BaseH Alkyne H-C≡CR CuAcetylide Cu(I)-C≡CR Alkyne->CuAcetylide Deprotonation CuAcetylide->Transmetal from Cu Cycle CuAcetylide->CuX Regeneration Base Base Base->Alkyne ArBr Ar-Br ArBr->OxAd

Caption: The interlocking Palladium and Copper catalytic cycles in a classic Sonogashira reaction.

Troubleshooting Guide & FAQs

Category 1: Low or No Conversion

Q1: My Sonogashira reaction with an aryl bromide is not progressing. What are the most common culprits?

This is a frequent issue, as the C(sp²)–Br bond is significantly stronger than a C(sp²)–I bond, making the initial oxidative addition step more challenging. Here’s a checklist of primary factors to investigate:

  • Catalyst System (Palladium & Ligand): The combination of your palladium precursor and ligand is paramount. For less reactive aryl bromides, especially those bearing electron-donating groups, a simple Pd(PPh₃)₄ may be insufficient. The oxidative addition step requires an electron-rich palladium center.

    • Expert Insight: The solution is often to switch to a more electron-rich and sterically bulky phosphine ligand, such as tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs).[2] These ligands accelerate the oxidative addition and subsequent reductive elimination steps.[2] Combining a precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a specialized ligand is a standard strategy for challenging substrates.[2]

  • Base Selection: The base has two jobs: deprotonating the alkyne and neutralizing the HBr byproduct. If the base is too weak or sterically hindered, the formation of the crucial copper-acetylide intermediate will be slow, stalling the entire process.

    • Expert Insight: While triethylamine (Et₃N) is common, more robust amine bases like diisopropylamine (i-Pr₂NH), pyrrolidine, or piperidine can significantly improve rates for stubborn couplings.[1] For copper-free variants, an inorganic base like K₂CO₃ or Cs₂CO₃ is often required.[3]

  • Temperature: Many literature procedures for aryl iodides proceed at room temperature.[1] However, aryl bromides almost always require thermal energy to overcome the higher activation barrier of the C-Br bond cleavage.

    • Expert Insight: If your reaction is sluggish at room temperature, gradually increasing the heat to 40–80 °C is a logical next step. Monitor the reaction for signs of catalyst decomposition (e.g., formation of palladium black), which indicates the temperature is too high for your chosen ligand system.

Category 2: Substrate-Specific Challenges

Q2: I'm struggling with an electron-rich aryl bromide. My yield is consistently poor. How can I improve this?

Electron-donating groups (e.g., -OMe, -NMe₂, -Me) on the aryl ring increase the electron density of the C-Br bond, making it less electrophilic and thus more resistant to oxidative addition by the Pd(0) catalyst.[3] This is a classic challenge in cross-coupling chemistry.

  • The Ligand is Key: This problem is almost exclusively solved by ligand choice. You need a ligand that makes the palladium center even more electron-rich and reactive.

    • Recommended Ligands: Highly electron-donating and bulky phosphines are the industry standard here. A systematic study has shown that for sterically demanding and electron-rich aryl bromides, bulky phosphine ligands are essential.[4]

Ligand TypeExamplesKey CharacteristicsBest For...
Bulky Phosphines P(t-Bu)₃, XPhos, SPhosHighly electron-donating; create a sterically hindered Pd center that promotes reductive elimination.Electron-rich and sterically hindered aryl bromides.[2]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, often more so than phosphines; form very stable palladium complexes.A powerful alternative for challenging couplings, including copper-free systems.[3]
Standard Phosphines PPh₃Less electron-donating; can be effective for activated (electron-poor) aryl bromides.Electron-poor or simple, unhindered aryl bromides.
  • Protocol Adjustment: In addition to a better ligand, you may need a higher catalyst loading (e.g., moving from 1 mol% to 2-5 mol%) and elevated temperatures to achieve a reasonable reaction rate.[4]

Q3: My reaction is plagued by alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

The formation of a diyne (R-C≡C-C≡C-R) is known as Glaser or Eglinton coupling, and it is a copper-catalyzed process that requires oxygen.[1] Its presence indicates a problem with your reaction atmosphere or conditions.

  • Solution 1: Rigorous Inert Atmosphere: The most direct cause is the presence of oxygen. Ensure your solvent is thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) for its entire duration.

  • Solution 2: Copper-Free Conditions: If homocoupling persists, the most robust solution is to eliminate the copper co-catalyst entirely.[1] Copper-free Sonogashira reactions have become increasingly popular to avoid this very issue.[3][5]

    • Mechanism Shift: In the absence of copper, the deprotonated alkyne is thought to coordinate directly with the palladium center. This often requires a stronger base (e.g., an inorganic base like K₂CO₃) and can be slower, but it completely prevents Glaser coupling.[1][3]

    • Expert Insight: A study by Lipshutz et al. demonstrated efficient copper-free Sonogashira couplings of aryl bromides at room temperature in water using specific micellar conditions, highlighting an environmentally friendly approach to circumventing homocoupling.[5]

Optimized Experimental Protocols

Protocol 1: Standard Pd/Cu Co-Catalyzed Coupling of an Aryl Bromide

This protocol is a robust starting point for a general, unactivated aryl bromide.

  • Preparation: To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), copper(I) iodide (CuI) (0.04 mmol, 4 mol%), and the aryl bromide (1.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Under a positive flow of argon, add degassed triethylamine (3 mL) and degassed THF (3 mL).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Stir the mixture at 60 °C and monitor by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl to remove the amine base, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of an Electron-Rich Aryl Bromide

This protocol is designed for more challenging substrates where Glaser homocoupling is a concern.

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under strict inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and a bulky phosphine ligand like P(t-Bu)₃ (0.06 mmol, 6 mol%) to a Schlenk flask. Add 2 mL of degassed solvent (e.g., dioxane) and stir for 10 minutes.

  • Reagent Addition: To the catalyst mixture, add the electron-rich aryl bromide (1.0 mmol) and a strong base such as K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent and Alkyne: Add an additional 4 mL of degassed solvent and the terminal alkyne (1.2 mmol, 1.2 equiv).

  • Reaction: Heat the reaction to 80-100 °C. These reactions may require longer reaction times (12-24 h). Monitor progress by TLC or GC-MS.

  • Workup: Cool the reaction, dilute with ethyl acetate, and add water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Systematic Troubleshooting Workflow

When a reaction fails, a logical, stepwise approach is more effective than random changes. Use the following decision tree to guide your optimization.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow start Low Yield with Aryl Bromide check_conversion Is there ANY product formation? start->check_conversion no_conversion No Conversion: Focus on Activation check_conversion->no_conversion No low_conversion Low Conversion: Focus on Side Reactions & Rate check_conversion->low_conversion Yes increase_temp 1. Increase Temperature (e.g., 25°C → 60°C) no_conversion->increase_temp change_ligand 2. Switch to Bulky, e⁻-rich Ligand (e.g., PPh₃ → P(t-Bu)₃ or NHC) increase_temp->change_ligand change_base 3. Use a Stronger Base (e.g., Et₃N → i-Pr₂NH) change_ligand->change_base check_glaser Is Glaser Homocoupling (Diyne) Observed? low_conversion->check_glaser glaser_yes Yes check_glaser->glaser_yes glaser_no No check_glaser->glaser_no deoxygenate 1. Improve Inert Atmosphere (Degas Solvents Thoroughly) glaser_yes->deoxygenate cu_free 2. Switch to Copper-Free Protocol deoxygenate->cu_free check_pd_black Is Palladium Black (Decomposition) Visible? glaser_no->check_pd_black pd_black_yes Yes check_pd_black->pd_black_yes pd_black_no No check_pd_black->pd_black_no lower_temp 1. Lower Reaction Temperature pd_black_yes->lower_temp more_stable_ligand 2. Use a More Stable Ligand (e.g., NHC or Bidentate) lower_temp->more_stable_ligand optimize_rate Reaction is Clean but Slow: Revisit 'No Conversion' Steps (Ligand, Base, Temp) pd_black_no->optimize_rate

Caption: A decision tree for systematically troubleshooting low-yielding Sonogashira reactions.

References

  • Organic Chemistry Portal: Sonogashira Coupling. Available at: [Link]

  • Al-Masum, M., & El-Hage, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6981-7006. Available at: [Link]

  • LibreTexts Chemistry. (2021). Sonogashira Coupling. Available at: [Link]

  • Wikipedia. (2023). Sonogashira coupling. Available at: [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. Available at: [Link]

  • Köllhofer, A., Pullmann, T., & Plenio, H. (2003). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Angewandte Chemie International Edition, 42(9), 1056-1058. Available at: [Link]

Sources

Technical Support Center: Grignard Reactions with Bromobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Grignard reactions involving bromobenzene and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with side product formation in these critical carbon-carbon bond-forming reactions. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides rooted in mechanistic principles to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)
FAQ 1: My primary side product is biphenyl. Why is this forming and how can I minimize it?

Answer: The formation of biphenyl is a classic side product in the preparation of phenylmagnesium bromide and its derivatives. This occurs through a homocoupling reaction, often referred to as a Wurtz-type reaction, where the Grignard reagent attacks an unreacted molecule of bromobenzene.[1][2] This process is particularly favored at higher temperatures and high local concentrations of the bromobenzene starting material.[2]

Underlying Mechanism: The Wurtz-Type Coupling

The formation of the Grignard reagent itself is believed to proceed through a radical mechanism on the surface of the magnesium metal.[1][3] An initial single-electron transfer (SET) from magnesium to bromobenzene forms a phenyl radical.[1] This radical can then either accept another electron to form the desired Grignard reagent or react with another phenyl radical (or the Grignard reagent itself) to form the biphenyl side product.[1] The reaction between the formed Grignard reagent (Ar-MgBr) and the unreacted starting material (Ar-Br) is a significant pathway to biphenyl.

Wurtz_Coupling ArMgBr Phenylmagnesium bromide (Ar-MgBr) TransitionState Coupling Reaction ArMgBr->TransitionState Nucleophile ArBr Bromobenzene (Ar-Br) ArBr->TransitionState Electrophile Biphenyl Biphenyl (Ar-Ar) TransitionState->Biphenyl Major Side Product MgBr2 MgBr₂ TransitionState->MgBr2

Caption: Mechanism of biphenyl side product formation.

Troubleshooting Guide to Minimize Biphenyl Formation

High local concentrations of bromobenzene and elevated temperatures can accelerate this side reaction.[2] The key is to control the reaction conditions to favor the formation of the Grignard reagent over the coupling side reaction.

Protocol: Controlled Addition of Bromobenzene

  • Setup: Assemble your oven-dried glassware under an inert atmosphere (Nitrogen or Argon). Place magnesium turnings in the reaction flask.

  • Initiation: Add a small portion (approx. 10%) of your total bromobenzene solution (dissolved in anhydrous ether or THF) to the magnesium. If the reaction does not start, gentle warming with a heat gun or the addition of an iodine crystal can be used as an initiator.[1][4] The disappearance of the iodine color indicates magnesium activation.[1]

  • Controlled Addition: Once the reaction has initiated (observed by cloudiness and gentle refluxing), begin the slow, dropwise addition of the remaining bromobenzene solution via an addition funnel.[5] The goal is to maintain a gentle reflux without external heating. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.[2]

  • Completion: After the addition is complete, allow the reaction to stir at room temperature to ensure all the magnesium has been consumed.

Data Summary: Impact of Reaction Parameters on Biphenyl Formation

ParameterCondition Favoring BiphenylRecommended Condition for MinimizationRationale
Addition Rate Rapid, bulk additionSlow, dropwise additionMaintains a low concentration of unreacted bromobenzene, reducing the probability of coupling.[2][5]
Temperature High temperature / uncontrolled exothermGentle reflux (self-sustaining)High temperatures provide the activation energy for the coupling reaction.[2]
Solvent ---Anhydrous Diethyl Ether or THFEthereal solvents are crucial for stabilizing the Grignard reagent through coordination.[6]
Stirring Poor agitationVigorous stirringEnsures efficient mixing and heat dissipation, preventing localized "hot spots" where side reactions can occur.
FAQ 2: I am observing benzene as a significant impurity. What is the cause?

Answer: The presence of benzene indicates that your Grignard reagent is being protonated. Phenylmagnesium bromide is an extremely strong base and will readily react with any available acidic protons, most commonly from water.[7][8] This is a very common issue stemming from inadequate drying of glassware, solvents, or starting materials.

Underlying Mechanism: Acid-Base Reaction

The carbon atom bonded to magnesium in a Grignard reagent is highly nucleophilic and basic, resembling a carbanion.[1][9] Water, alcohols, or any molecule with a sufficiently acidic proton will be deprotonated by the Grignard reagent, quenching it and forming the corresponding hydrocarbon (in this case, benzene).

Protonation_Reaction ArMgBr Phenylmagnesium bromide (Ar-MgBr) Reaction Acid-Base Reaction ArMgBr->Reaction H2O Water (H₂O) (Proton Source) H2O->Reaction Benzene Benzene (Ar-H) Reaction->Benzene Quenched Reagent HOMgBr HOMgBr Reaction->HOMgBr Ketone_Side_Reactions Competing Pathways in Grignard-Ketone Reactions cluster_0 Desired Pathway cluster_1 Side Reactions Addition Nucleophilic Addition Alkoxide Tertiary Alkoxide Addition->Alkoxide Enolization Enolization (Base) Enolate Mg-Enolate Enolization->Enolate Reduction Reduction (Hydride Transfer) Sec_Alkoxide Secondary Alkoxide Reduction->Sec_Alkoxide Start Grignard Reagent + Ketone Start->Addition Start->Enolization Start->Reduction

Caption: Competing reaction pathways for Grignard reagents with ketones.

Troubleshooting Guide for Ketone Reactions

  • Temperature Control: Perform the addition of the Grignard reagent to the ketone at a low temperature (e.g., 0 °C or -78 °C). This generally favors the more organized transition state of nucleophilic addition over enolization.

  • Reverse Addition: Instead of adding the Grignard reagent to the ketone, try adding the ketone solution slowly to the Grignard reagent. This ensures the ketone is always the limiting reagent in the immediate reaction environment, which can sometimes suppress side reactions.

  • Use of Additives: For particularly difficult cases, the addition of cerium(III) chloride (CeCl₃) can be highly effective. This forms a more nucleophilic and less basic organocerium species in situ, which strongly favors 1,2-addition over enolization (Luche reduction conditions). [5]

References
  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • The Grignard Reagents. Organometallics, ACS Publications. [Link]

  • Grignard Reagent Reaction Mechanism. YouTube. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Grignard Reaction. Jasperse, Chem 355. [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, ACS Publications. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Grignard Reaction Mechanism. BYJU'S. [Link]

  • Organic Chemistry question on Grignard reactions. AnandTech Forums. [Link]

  • Strategies to reduce side-reactions in a Grignard reaction. Reddit r/chemistry. [Link]

  • Introduction to Grignard Reagents. ResearchGate. [Link]

  • Grignard reagent. Wikipedia. [Link]

  • Solvent Effects in the Grignard Reaction. The Journal of Organic Chemistry, ACS Publications. [Link]

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Technical Support Center: Purification of Crude 1-Bromo-4-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 1-Bromo-4-(isopropoxymethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Here, we synthesize established chemical principles with practical, field-tested insights to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound, and what are the expected impurities?

A1: The most probable and industrially scalable synthesis is the Williamson ether synthesis. This reaction involves the deprotonation of 4-bromobenzyl alcohol to form an alkoxide, which then reacts with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]

Common Impurities Include:

  • Unreacted Starting Materials: 4-bromobenzyl alcohol and the isopropyl halide.

  • Side-Reaction Products:

    • Elimination Product: Propene gas may be formed from the E2 elimination of the secondary isopropyl halide, which is a common competing pathway with the SN2 reaction.[1]

    • Self-Etherification Product: Bis(4-bromobenzyl) ether may form if the 4-bromobenzyl alkoxide reacts with unreacted 4-bromobenzyl halide.

  • Residual Base: The base used for deprotonation (e.g., sodium hydride, potassium carbonate).

  • Solvent Residues: Depending on the reaction conditions, residual solvents like THF, DMF, or acetonitrile may be present.

Q2: What are the primary purification techniques for crude this compound?

A2: The choice of purification technique depends on the scale of the reaction and the nature of the impurities. The most common and effective methods are:

  • Liquid-Liquid Extraction: An initial workup step to remove inorganic salts and water-soluble impurities.[3]

  • Flash Column Chromatography: A highly effective method for separating the target compound from organic impurities with different polarities.[4]

  • Vacuum Distillation: Suitable for large-scale purification, especially for removing non-volatile or high-boiling point impurities.[5]

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a known standard.[7]

  • High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile impurities.

Purification Troubleshooting Guides

Liquid-Liquid Extraction

This initial purification step is crucial for removing inorganic salts and highly polar impurities.

Troubleshooting Common Issues:

IssuePossible Cause(s)Troubleshooting Steps
Emulsion Formation - Incomplete reaction leading to amphiphilic species. - Vigorous shaking of the separatory funnel.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. - Gently swirl or invert the separatory funnel instead of vigorous shaking. - Allow the mixture to stand for an extended period. - If persistent, filter the emulsion through a pad of Celite.
Poor Separation of Layers - Similar densities of the organic and aqueous phases. - High concentration of dissolved salts.- Add more of the organic solvent to decrease the density of the organic phase. - Add deionized water to dissolve more of the salts in the aqueous phase.
Product in Aqueous Layer - Incomplete extraction.- Perform multiple extractions with smaller volumes of the organic solvent. - Ensure the pH of the aqueous layer is neutral to minimize the solubility of any potential acidic or basic impurities that could ion-pair with the product.
Flash Column Chromatography

Flash chromatography is a powerful technique for separating compounds with different polarities. For this compound, a moderately polar compound, normal-phase chromatography on silica gel is typically effective.

Troubleshooting Common Issues:

IssuePossible Cause(s)Troubleshooting Steps
Poor Separation - Inappropriate solvent system. - Column overloading. - Cracks or channels in the silica gel bed.- Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for the target compound.[4] A good starting point is a mixture of hexanes and ethyl acetate. - Reduce the amount of crude material loaded onto the column. A general rule is a 20:1 to 100:1 ratio of silica gel to crude mixture by weight for difficult separations.[4] - Ensure proper column packing to create a homogenous silica bed.
Product Elutes Too Quickly - Solvent system is too polar.- Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in the eluent.
Product Does Not Elute - Solvent system is not polar enough.- Gradually increase the polarity of the eluent (gradient elution).
Tailing of the Product Peak - Compound is interacting too strongly with the silica gel. - Acidic impurities in the silica.- Add a small amount (~0.1%) of a modifier like triethylamine to the eluent to neutralize acidic sites on the silica gel.[8]
Vacuum Distillation

Vacuum distillation is ideal for purifying high-boiling point liquids by lowering their boiling point, thus preventing thermal decomposition.[9]

Troubleshooting Common Issues:

IssuePossible Cause(s)Troubleshooting Steps
Bumping or Uncontrolled Boiling - Lack of nucleation sites. - Heating too rapidly.- Use a magnetic stir bar or boiling chips to ensure smooth boiling. - Apply heat gradually and evenly using a heating mantle with a stirrer.
Inability to Reach Desired Vacuum - Leaks in the system. - Inefficient vacuum pump.- Check all joints and seals for leaks using a vacuum gauge. Ensure all glassware is properly greased. - Check the vacuum pump oil; it may need to be changed.
Product Decomposition - Temperature is too high. - Prolonged heating.- Improve the vacuum to further lower the boiling point. - Distill as quickly as possible once the desired fraction begins to collect.
Flooding of the Distillation Column - Boil-up rate is too high.- Reduce the heating rate to decrease the rate of vapor generation.[10]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction

Objective: To perform an initial purification of the crude reaction mixture.

Materials:

  • Crude this compound reaction mixture

  • Ethyl acetate (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Quench the reaction mixture with deionized water and transfer it to a separatory funnel.

  • Add ethyl acetate to the separatory funnel, cap it, and gently invert several times to mix, venting frequently to release any pressure buildup.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine.

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Protocol 2: Flash Column Chromatography

Objective: To purify the crude product by removing closely related organic impurities.

Materials:

  • Crude this compound from Protocol 1

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • TLC plates and chamber

  • Collection tubes

Procedure:

  • Develop a Solvent System: Use TLC to find a solvent system that gives an Rf of ~0.3 for the target compound. A starting point could be 95:5 Hexanes:Ethyl Acetate.

  • Pack the Column: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pour it into the column. Allow the silica to settle into a uniform bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.

  • Elute the Column: Begin elution with the less polar solvent mixture, gradually increasing the polarity if necessary (gradient elution).

  • Collect Fractions: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound and Potential Impurities (Estimated)

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Polarity
This compound 229.11~240-250Moderate
4-Bromobenzyl alcohol187.04219High
2-Bromopropane122.9959Low
Bis(4-bromobenzyl) ether354.01>300Moderate-Low

Note: Boiling points are at atmospheric pressure and are estimated based on similar compounds. The actual boiling point under vacuum will be significantly lower.

Visualizations

Workflow for Purification of Crude this compound

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product synthesis Crude Reaction Mixture (Williamson Ether Synthesis) extraction Liquid-Liquid Extraction synthesis->extraction Initial Workup chromatography Flash Chromatography extraction->chromatography Primary Purification distillation Vacuum Distillation extraction->distillation Alternative for Scale-up analysis GC-MS & NMR Analysis chromatography->analysis Purity Check distillation->analysis product Pure this compound analysis->product >95% Purity

Caption: General purification workflow for this compound.

Logical Relationship of Impurities and Purification Techniques

G cluster_impurities Potential Impurities cluster_techniques Purification Techniques starting_materials Unreacted Starting Materials 4-Bromobenzyl Alcohol 2-Bromopropane chromatography Flash Chromatography starting_materials->chromatography Separates based on polarity distillation Vacuum Distillation starting_materials->distillation Separates by boiling point side_products Side-Reaction Products Bis(4-bromobenzyl) ether Propene side_products->chromatography Separates based on polarity side_products->distillation Separates by boiling point inorganics Inorganic Residues Base, Salts extraction Liquid-Liquid Extraction inorganics->extraction Removes

Caption: Matching impurities with the most effective purification techniques.

References

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2015, June 12). The Intramolecular Williamson Ether Synthesis. [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • Pearson+. (2024, June 5). The Williamson ether synthesis involves the displacement of an al.... [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene. [Link]

  • Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues?. [Link]

  • Theseus. (n.d.). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • Petro-Online. (n.d.). Vacuum Distillation Unit Operations and Troubleshooting. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Wikipedia. (n.d.). Liquid-liquid extraction. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Lab Society. (n.d.). Troubleshooting Common Issues in Molecular Distillation Equipment. [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: Liquid-Liquid Extraction. [Link]

  • AIDIC. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Innovatech Labs. (2018, April 23). The Beginner's Guide to Interpreting GC/MS Results. [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • ScienceLab.com. (2005, October 11). Material Safety Data Sheet - Bromobenzene MSDS. [Link]

  • Chemistry LibreTexts. (2022, April 7). 5.4A: Overview of Vacuum Distillation. [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

Sources

Overcoming low reactivity in Suzuki coupling of sterically hindered aryl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for overcoming challenges in the Suzuki-Miyaura coupling of sterically hindered aryl bromides. This guide is designed for researchers, scientists, and professionals in drug development who encounter low reactivity and other issues with these challenging substrates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding Suzuki couplings with sterically hindered aryl bromides.

Q1: Why is my Suzuki coupling reaction failing or giving low yields with a sterically hindered aryl bromide?

A: Steric hindrance around the reaction center on either the aryl bromide or the boronic acid partner can significantly impede several key steps of the catalytic cycle. The bulky substituents can hinder the initial oxidative addition of the palladium catalyst to the aryl bromide.[1] Furthermore, the subsequent transmetalation and reductive elimination steps can also be slowed down, leading to low conversion rates and the formation of side products.

Q2: What is the first thing I should consider changing in my reaction setup for a hindered coupling?

A: The ligand is the most critical component to address. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding substrates.[2] You should switch to bulky, electron-rich monophosphine ligands, often referred to as Buchwald-type ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands.[3][4] These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient oxidative addition and subsequent steps in the catalytic cycle.[5]

Q3: Can I use a Pd(II) precatalyst, or must I use a Pd(0) source?

A: While the active catalyst in the Suzuki cycle is Pd(0), you can certainly use a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(ligand)₂.[3] In the presence of a phosphine ligand and a base, Pd(II) is reduced in situ to the active Pd(0) species.[1] In fact, modern precatalysts are often preferred for their stability and ease of handling compared to air-sensitive Pd(0) sources like Pd₂(dba)₃.[6] However, be aware that the reduction of Pd(II) can sometimes be inefficient or lead to side reactions like boronic acid homocoupling.[3]

Q4: My reaction is producing a lot of homocoupling product from my boronic acid. What's causing this?

A: Homocoupling of boronic acids is often a result of oxygen in the reaction mixture, which can lead to the oxidation of the palladium catalyst and promote this side reaction.[3] Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Using a Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species can also minimize this issue.[6]

Q5: I'm observing protodeboronation of my boronic acid. How can I prevent this?

A: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can be a significant side reaction, especially with electron-rich or heteroaromatic boronic acids. This is often exacerbated by harsh reaction conditions (high temperatures, strong bases) and the presence of water.[6] Consider using a milder base (e.g., K₃PO₄ instead of NaOH), a less protic solvent, or protecting the boronic acid as a more stable derivative like a pinacol ester or a trifluoroborate salt.[3]

Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to troubleshooting your sterically hindered Suzuki coupling reactions.

Problem 1: Low or No Conversion of the Aryl Bromide

If you are observing a significant amount of unreacted starting material, the catalytic cycle is likely stalled at a very early stage.

Causality Analysis:

The most probable bottleneck is the oxidative addition step. The steric bulk on your aryl bromide is preventing the palladium catalyst from inserting into the carbon-bromine bond. For this step to proceed efficiently, a coordinatively unsaturated, electron-rich Pd(0) center is required.

Workflow for Resolution:

Start Low Conversion Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, AntPhos) Start->Ligand 1. Primary Action Catalyst Increase Catalyst Loading (e.g., from 1 mol% to 3-5 mol%) Ligand->Catalyst 2. If still low Temperature Increase Reaction Temperature (e.g., from 80°C to 110°C) Catalyst->Temperature 3. If needed Base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) Temperature->Base 4. Fine-tuning Solvent Change Solvent (e.g., Toluene, Dioxane) Base->Solvent 5. If solubility is an issue Result Improved Conversion Solvent->Result Start High Side Products Degas Thoroughly Degas Solvents (e.g., Freeze-Pump-Thaw) Start->Degas 1. For Homocoupling Boron Use Boronic Ester or Trifluoroborate Salt Start->Boron 2. For Protodeboronation Result Increased Product Selectivity Degas->Result Base Use Milder Base (e.g., K₂CO₃, KF) Boron->Base Temperature Lower Reaction Temperature Base->Temperature Temperature->Result

Caption: Workflow to improve product selectivity.

Experimental Protocol: Suzuki Coupling of a Di-ortho-substituted Aryl Bromide

This protocol provides a robust starting point for a challenging coupling.

  • Reagent Preparation:

    • Aryl Bromide (e.g., 2-bromo-1,3,5-trimethylbenzene): 1.0 mmol

    • Arylboronic Acid (e.g., 2-methylphenylboronic acid): 1.5 mmol

    • Pd(OAc)₂: 0.02 mmol (2 mol%)

    • SPhos: 0.04 mmol (4 mol%)

    • K₃PO₄ (finely ground): 3.0 mmol

    • Solvent (e.g., Toluene/Water 10:1): 5 mL

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add the degassed solvent mixture via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

The Catalytic Cycle and the Role of Bulky Ligands

Understanding the mechanism provides insight into why these specialized ligands are so effective.

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Role of Bulky Ligand (L) Pd(0)L Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-Pd(II)-Br)L Pd(0)L->OxAdd + Ar-Br Transmetalation Transmetalation (Ar-Pd(II)-Ar')L OxAdd->Transmetalation + Ar'-B(OH)₂ + Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L Product Product Ar-Ar' RedElim->Product Role1 • Promotes formation of monoligated Pd(0)L Role2 • Facilitates reductive elimination Role3 • Stabilizes the catalyst

Caption: The Suzuki-Miyaura catalytic cycle.

The key is that bulky, electron-rich ligands (L) like SPhos or AntPhos favor the formation of the 14-electron Pd(0)L species, which is highly reactive in the rate-limiting oxidative addition step for hindered substrates. [5]They also create steric pressure in the (Ar-Pd(II)-Ar')L intermediate, which accelerates the final reductive elimination step to release the product. [7]

References
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(1), 1-3. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Goodwin, N. (2005). B-Alkyl Suzuki Couplings. MacMillan Group Meeting. Retrieved from [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13872-13877. Retrieved from [Link]

  • Hoshi, T., Nakazawa, T., Saitoh, I., Mori, Y., Suzuki, T., Sakai, J. I., Hagiwara, H., & Akai, S. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3849-3852. Retrieved from [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. Retrieved from [Link]

  • Tang, W., et al. (2010). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]

  • Oshima, K., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(45), 16421-16428. Retrieved from [Link]

  • Various Authors. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health. Retrieved from [Link]

  • Reddit user r/Chempros. (2024, February 23). How to approach choosing reaction conditions for Suzuki? [Online forum post]. Reddit. Retrieved from [Link]

  • Various Authors. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions... ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Etherification of Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aryl bromide etherification. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize cross-coupling reactions to form C–O bonds. Aryl ethers are crucial structural motifs in pharmaceuticals, agrochemicals, and materials science. While powerful, the reactions used to synthesize them, such as the Buchwald-Hartwig and Ullmann couplings, are complex systems with multiple interdependent variables.

This document provides in-depth, field-tested insights to help you navigate common challenges, optimize your reaction conditions, and troubleshoot effectively. We will move beyond simple procedural lists to explore the causal relationships behind experimental choices, empowering you to make informed decisions in your laboratory work.

Foundational Concepts: An Overview of Key Reactions

The two primary methods for the etherification of aryl bromides are the Palladium-catalyzed Buchwald-Hartwig reaction and the Copper-catalyzed Ullmann condensation.

  • Buchwald-Hartwig C-O Coupling: This reaction utilizes a palladium catalyst, typically supported by a phosphine ligand, to couple an aryl halide with an alcohol. It is known for its broad substrate scope and generally milder reaction conditions compared to the classical Ullmann.[1] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the alkoxide, and finally, reductive elimination to form the aryl ether and regenerate the Pd(0) catalyst.[2]

  • Ullmann Condensation: The traditional Ullmann reaction involves the coupling of an aryl halide with an alcohol or phenol using stoichiometric amounts of copper at high temperatures.[3] Modern variations have rendered the reaction catalytic and milder through the use of specific ligands.[4] These reactions are often cost-effective and offer complementary reactivity to palladium-catalyzed systems.[5]

Catalytic Cycle of Buchwald-Hartwig Etherification

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig C-O coupling reaction. Understanding these steps is critical for troubleshooting, as reaction failures often stem from issues within one of these key transformations.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig C-O Coupling Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex pd0->oa_complex Oxidative Addition alkoxide_complex [L-Pd(II)(Ar)(OR)] Alkoxide Complex oa_complex->alkoxide_complex Ligand Exchange/ Base-mediated Deprotonation alkoxide_complex->pd0 Reductive Elimination product_complex Aryl Ether Product (Ar-OR) alkoxide_complex->product_complex arbr Ar-Br arbr->oa_complex ro_base + R-OH + Base ro_base->alkoxide_complex reductive_elim Reductive Elimination

Caption: Generalized catalytic cycle for the Pd-catalyzed etherification.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the etherification of aryl bromides.

Q1: My reaction shows low or no conversion of the aryl bromide. What are the primary factors to investigate?

Answer: Low conversion is one of the most common issues and can typically be traced back to one of four areas: catalyst activity, base selection, temperature, or reagent quality.

1. Catalyst System (Palladium Source & Ligand):

  • Cause: The active Pd(0) species may not be forming efficiently, or the chosen ligand may not be suitable for the specific substrate combination. The key step of oxidative addition is highly dependent on the ligand's electronic and steric properties.[6]

  • Troubleshooting Steps:

    • Use a Pre-catalyst: Switch from generating the catalyst in situ (e.g., from Pd(OAc)₂ or Pd₂(dba)₃) to a well-defined palladium pre-catalyst. Pre-catalysts are air-stable Pd(II) sources that rapidly and reliably form the active Pd(0) species upon exposure to a base, leading to more reproducible results.[2][7]

    • Screen Ligands: The choice of phosphine ligand is critical. For electron-rich or sterically hindered aryl bromides, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote the challenging oxidative addition and reductive elimination steps.[8] For less demanding substrates, simpler ligands like P(t-Bu)₃ might suffice.

    • Check Catalyst Loading: While higher catalyst loading can sometimes force a sluggish reaction, it's often more effective to optimize other parameters first. Typical loadings range from 0.5 to 5 mol %.

2. The Role of the Base:

  • Cause: The base must be strong enough to deprotonate the alcohol, but its selection also impacts catalyst activity and substrate stability. The solubility of the base is also a critical factor.[9]

  • Troubleshooting Steps:

    • Strong Bases: For simple primary and secondary alcohols, strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are effective.

    • Weaker Bases: If your aryl bromide or alcohol contains base-sensitive functional groups, stronger bases can cause decomposition.[8] In such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred, though they often require higher reaction temperatures to be effective.[2] Cesium carbonate is often a good choice due to its high solubility in common organic solvents.[4]

3. Reaction Temperature:

  • Cause: Etherification reactions often have a significant activation energy barrier. Insufficient thermal energy can lead to slow or stalled reactions.

  • Troubleshooting Steps:

    • Increase Temperature: Most Buchwald-Hartwig etherifications are run at elevated temperatures, typically between 80-110 °C.[10] If you are using a weaker base like K₃PO₄, a higher temperature is almost always necessary.[2]

    • Solvent Choice: Ensure your solvent has a boiling point compatible with the desired reaction temperature. Dioxane, toluene, and DMF are common choices.

4. Reagent and Solvent Quality:

  • Cause: Oxygen can oxidize and deactivate the Pd(0) catalyst. Water can hydrolyze the alkoxide and react with the catalyst.

  • Troubleshooting Steps:

    • Degas Your Solvent: Thoroughly degas the reaction solvent by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.

    • Use Anhydrous Conditions: Ensure all reagents and glassware are dry. Use freshly distilled solvents or solvents from a purification system.

    • Check Reagent Purity: Verify the purity of your aryl bromide and alcohol. Impurities can sometimes poison the catalyst.

Optimization Strategy at a Glance
ParameterInitial RecommendationIf Reaction Fails, Try...Rationale
Catalyst G3/G4 Pd Pre-catalyst (1-2 mol %)Increase loading to 5 mol %; Switch to a different pre-catalyst.Pre-catalysts ensure reliable activation.[2] Higher loading can overcome minor inhibition.
Ligand SPhos or RuPhos (1.2 eq. to Pd)XPhos or BrettPhos.Bulky biarylphosphine ligands facilitate difficult oxidative addition/reductive elimination steps.[8]
Base NaOt-Bu (1.5 eq.)K₃PO₄ or Cs₂CO₃ (2.0 eq.).Strong bases are effective but can be harsh. Weaker bases offer better functional group tolerance.[8]
Solvent Toluene or Dioxane (0.1 M)DMF or CPME.Solvent must be high-boiling and capable of dissolving reagents, particularly the base.[9]
Temperature 100 °C110-120 °C (if solvent allows).Higher temperatures overcome activation barriers, especially with weak bases.[10]
Q2: I am observing significant side products. What are the likely culprits and how can I improve selectivity?

Answer: Side product formation often points to competing reaction pathways or degradation of starting materials. Common side products include hydrodehalogenation (replacement of -Br with -H) and biaryl formation (homocoupling of the aryl bromide).

1. Hydrodehalogenation:

  • Cause: This occurs when the L-Pd(II)(Ar)(Br) intermediate undergoes reaction with a hydride source before coupling with the alkoxide. Water, or even the alcohol substrate itself, can sometimes act as a hydride source under certain conditions.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents.

    • Use a Bulky Ligand: Sterically demanding ligands can disfavor the pathways leading to hydrodehalogenation.

    • Moderate the Base: An overly strong base can sometimes promote pathways that generate hydride species.

2. Arene Homocoupling (Biaryl Formation):

  • Cause: This side reaction is more common in Ullmann-type reactions but can also occur in Pd-catalyzed systems, especially at very high temperatures or if the catalyst deactivates.

  • Troubleshooting Steps:

    • Lower the Temperature: Try running the reaction at the lowest temperature that still provides a reasonable rate.

    • Use a More Stable Catalyst/Ligand: Ligand degradation can lead to the formation of palladium black, which can promote homocoupling. Using robust biarylphosphine ligands can mitigate this.

3. Ether Cleavage:

  • Cause: While ethers are generally stable, under harsh acidic or basic conditions at high temperatures, the product ether can potentially be cleaved. This is less common under typical coupling conditions but can be a concern with sensitive substrates.[11]

  • Troubleshooting Steps:

    • Use Milder Conditions: Employ a weaker base and the lowest effective temperature.

    • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC, GC, or LCMS) and work it up as soon as the starting material is consumed.

General Experimental Protocol

This protocol provides a starting point for the etherification of an aryl bromide with a primary alcohol. It should be optimized for each specific substrate combination.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 eq.)

  • Alcohol (1.2 mmol, 1.2 eq.)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol %)

  • Sodium tert-butoxide (1.4 mmol, 1.4 eq.)

  • Anhydrous Toluene (10 mL, to make a 0.1 M solution)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, palladium pre-catalyst, and sodium tert-butoxide.

  • Seal the flask with a septum or cap.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of inert gas, add the anhydrous toluene via syringe.

  • Add the alcohol via syringe.

  • Place the sealed flask in a preheated oil bath or heating block set to 100 °C.

  • Stir the reaction mixture for the desired amount of time (monitor by TLC or LCMS, typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow Diagram

This diagram outlines a logical decision-making process for addressing a failed or low-yielding reaction.

Troubleshooting_Workflow start Reaction Start: Low Conversion (<10%) check_inert Verify Inert Atmosphere & Anhydrous Conditions start->check_inert check_inert->start Issue Found & Fixed increase_temp Increase Temperature (e.g., 100°C -> 110°C) check_inert->increase_temp Conditions OK change_base Switch Base (e.g., K3PO4 -> NaOtBu) increase_temp->change_base change_ligand Screen Ligands (e.g., SPhos -> XPhos) change_base->change_ligand No Improvement success Reaction Optimized change_base->success Improvement change_catalyst Use Pd Pre-catalyst or Increase Loading change_ligand->change_catalyst change_ligand->success Improvement change_catalyst->success Improvement

Caption: A decision tree for troubleshooting low-yielding etherification reactions.

References

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved January 23, 2026, from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Monirozzaman, M., et al. (2018). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 23(9), 2329. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 23, 2026, from [Link]

  • Strauss, M. J., et al. (2026). Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases. Organic Letters. [Link]

  • Cimino, P., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Strauss, M., et al. (2024). Room-Temperature Cu-Catalyzed Etherification of Aryl Bromides. ChemRxiv. [Link]

  • Fall, Y., et al. (2018). Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]

  • WuXi AppTec. (2021). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Hassan, J., et al. (2002). The Ullmann Ether Condensation. ResearchGate. [Link]

  • Catak, S. (2013). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • Strauss, M. J., et al. (2026). Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2015). 9.8: Reactions of Ethers. Retrieved January 23, 2026, from [Link]

  • Monostory, K., et al. (2016). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic & Biomolecular Chemistry, 14(1), 12-35. [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved January 23, 2026, from [Link]

Sources

Stability and proper storage conditions for 1-Bromo-4-(isopropoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Bromo-4-(isopropoxymethyl)benzene

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for this compound (CAS No. 89943-91-9). This document is designed for our partners in research, discovery, and drug development. Our goal is to move beyond simple data sheets and provide a practical, in-depth resource based on the compound's specific chemical nature. We will address common questions and troubleshooting scenarios to ensure the stability and integrity of this reagent in your critical experiments.

The stability of this compound is primarily dictated by its two key functional components: the aryl bromide and the isopropoxymethyl ether. While aryl bromides are generally robust, the ether linkage, which functions as an acetal-like protecting group, is susceptible to specific conditions, primarily acidic hydrolysis. This guide is structured to help you mitigate these risks.

Frequently Asked Questions (FAQs): Core Stability & Storage

Question 1: What are the optimal long-term storage conditions for this compound?

Answer: For maximum stability and to preserve purity, the compound should be stored under the following conditions. The primary goal is to prevent the acid-catalyzed hydrolysis of the ether linkage.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential decomposition reactions. While some similar aryl bromides can be stored at room temperature, refrigeration is a best practice for long-term stability.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture, which in the presence of trace acidic impurities (e.g., CO₂), can lead to slow hydrolysis of the ether group.
Light Amber Vial / Dark LocationProtects the compound from potential light-induced degradation, a general precaution for many organic compounds, especially those with aromatic systems.[2]
Container Tightly Sealed, Clean Glass VialPrevents contamination and moisture ingress.[3][4][5] Ensure the container and cap liner are free of acidic residues.

Question 2: Is this compound sensitive to air or moisture?

Answer: Yes, it is primarily sensitive to moisture, especially in the presence of acid. The isopropoxymethyl ether is an acetal-like group. Acetals are known to be stable under basic and neutral conditions but are readily cleaved by aqueous acid.[6][7] Atmospheric moisture can facilitate this degradation if any acidic impurities are present on the glassware or in the solvent. While the aryl bromide moiety is not particularly air-sensitive, storing under an inert atmosphere is a crucial preventative measure against moisture-driven decomposition.

Question 3: What materials or chemicals are incompatible with this compound?

Answer: You should avoid storing or mixing this compound with the following:

  • Strong Acids: Will rapidly cleave the isopropoxymethyl ether linkage.[3]

  • Strong Oxidizing Agents: Can potentially react with the aromatic ring or the ether group.[3]

  • Certain Metals: As an aryl bromide, it can undergo oxidative addition with transition metals (e.g., Palladium, Nickel, Magnesium for Grignard formation). This is a reactivity concern, not a storage issue, but highlights its chemical nature.

Question 4: I only need to use a small amount. How should I handle the bulk container?

Answer: To maintain the integrity of the bulk supply, we strongly recommend aliquoting. Do not repeatedly open the main container in the open lab environment. Use the detailed protocol below for best practices. This prevents the introduction of moisture and other contaminants into your primary stock.

Troubleshooting Guide: Common Issues & Solutions

Question 5: My this compound has developed a slight yellow tint. Is it degraded?

Answer: A slight color change can be an early indicator of impurity formation, though it may not always signify significant degradation for your specific application.

  • Probable Cause: The most likely cause is the slow formation of impurities. The primary degradation pathway involves the hydrolysis of the ether, which would yield 4-bromobenzyl alcohol and isopropanol (see degradation diagram below). Side reactions could lead to trace colored byproducts.

  • Recommended Action:

    • Purity Check: If your application is sensitive (e.g., catalysis, GMP synthesis), we recommend re-analyzing the material's purity via ¹H NMR, GC-MS, or HPLC. Look for the appearance of signals corresponding to 4-bromobenzyl alcohol.

    • Application Test: For less sensitive applications, you may consider running a small-scale test reaction to see if performance is compromised.

    • Review Storage: Ensure your storage conditions align with our recommendations to prevent further degradation.

Question 6: My reaction yield is lower than expected. Could the reagent be the problem?

Answer: Yes, reagent integrity is critical. If you suspect the starting material, a logical troubleshooting process is necessary.

Troubleshooting_Yield start Low Reaction Yield Observed check_reagent Is this compound the suspected issue? start->check_reagent check_purity Analyze Reagent Purity (¹H NMR, GC-MS) check_reagent->check_purity Yes troubleshoot_other Focus on other reaction parameters: - Other reagents - Solvent quality - Temperature control - Reaction time check_reagent->troubleshoot_other No purity_ok Purity >98%? check_purity->purity_ok purity_ok->troubleshoot_other Yes re_purify Purity compromised. Consider purification (e.g., column chromatography) or using a fresh lot. purity_ok->re_purify No

Caption: Troubleshooting workflow for low reaction yield.

Question 7: I see a small amount of white precipitate in my vial upon warming it to room temperature. What is it?

Answer: This is uncommon if the material was pure and stored correctly.

  • Probable Cause: The precipitate could be a degradation product, such as 4-bromobenzyl alcohol, which may have lower solubility. Alternatively, if the compound was dissolved in a solvent for storage, it could be the compound itself crashing out of solution if the concentration is near its saturation point at that temperature.

  • Recommended Action:

    • Allow the vial to equilibrate fully to room temperature.

    • Gently agitate the vial to see if the solid redissolves.

    • If it persists, analyze a small sample of the supernatant liquid by ¹H NMR or GC-MS to check for purity and identify potential degradation products.

Experimental Protocols & Methodologies

Protocol 1: Recommended Handling and Aliquoting Workflow

This protocol is designed to preserve the integrity of your bulk reagent supply.

Handling_Workflow start Receive New Reagent Vial step1 Equilibrate vial to Room Temperature (in a desiccator if possible) start->step1 step2 Move to an inert atmosphere environment (glovebox or nitrogen-flushed hood) step1->step2 step3 Prepare clean, dry, amber glass vials pre-labeled for aliquots step2->step3 step4 Carefully transfer desired amounts into the aliquot vials step3->step4 step5 Backfill headspace of all vials (original and aliquots) with inert gas step4->step5 step6 Seal all vials tightly step5->step6 step7 Store all vials at 2-8°C step6->step7 end Use aliquots for daily experiments step7->end

Caption: Workflow for receiving and aliquoting the reagent.

Step-by-Step Methodology:

  • Equilibration: Before opening, allow the sealed container to warm to ambient laboratory temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Environment: Perform all transfers under a blanket of dry, inert gas (argon or nitrogen). A glovebox is ideal, but a well-managed Schlenk line or a nitrogen-flushed glove bag is also effective.

  • Preparation: Use oven-dried glassware for aliquoting. Ensure vials are properly labeled.

  • Transfer: Use a clean, dry syringe or cannula for liquid transfers.

  • Backfill: Before sealing, flush the headspace of the original container and the new aliquot vials with inert gas.

  • Seal & Store: Seal the vials tightly using caps with chemically resistant liners (e.g., PTFE). Immediately return the original container and all aliquots to refrigerated storage (2-8°C).

Visualizing Potential Degradation

The primary chemical vulnerability of this compound is the acetal-like ether linkage, which is susceptible to acid-catalyzed hydrolysis. Understanding this mechanism underscores the importance of anhydrous, neutral storage conditions.

Degradation_Pathway start_mol This compound reagent_H + H⁺ (trace acid) start_mol->reagent_H protonated Protonated Intermediate carbocation Resonance-Stabilized Carbocation protonated->carbocation 2. Loss of Isopropanol end_prod2 Isopropanol protonated->end_prod2 reagent_H2O + H₂O (moisture) carbocation->reagent_H2O end_prod1 4-Bromobenzyl Alcohol reagent_H->protonated 1. Protonation reagent_H2O->end_prod1 3. Nucleophilic Attack

Caption: Plausible acid-catalyzed hydrolysis pathway.

References

  • Dolly Corporation. (2024). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-Bromo-2-isopropylbenzene. [Link]

  • PubChem. (n.d.). 1-Bromo-4-propylbenzene. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

Sources

Technical Support Center: Grignard Reagent Formation with Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting for one of the most powerful and notoriously sensitive reactions in organic synthesis: the formation of Grignard reagents from aryl bromides. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the causality behind common failures, offering field-proven insights to ensure your success.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: The Initiation Failure - "My Reaction Won't Start!"

This is the most common hurdle in Grignard synthesis. The reaction's reluctance to begin is almost always linked to two key factors: the purity of the reaction environment and the activation state of the magnesium metal.

Q1: I've assembled my flame-dried glassware under an inert atmosphere, used anhydrous solvent, and added my aryl bromide to the magnesium turnings, but nothing is happening. What's the most likely cause?

A1: The primary culprit is the passivating layer of magnesium oxide (MgO) on the surface of your magnesium turnings.[1] This layer is inert and forms instantly when magnesium is exposed to air, effectively preventing the aryl bromide from reaching the reactive magnesium metal surface.[1] Until this oxide layer is breached, the reaction cannot initiate.

Q2: How can I activate the magnesium to remove the oxide layer?

A2: Magnesium activation is a critical step and can be achieved through both mechanical and chemical methods. Often, a combination is most effective.

  • Mechanical Methods: These methods physically disrupt the MgO layer. Vigorous stirring with a large, egg-shaped stir bar can grind the turnings against each other, exposing fresh metal.[2][3] In some cases, using an ultrasonic bath can also be effective.[2]

  • Chemical Methods: These are generally more reliable. The goal is to use a small amount of an initiator to clean the magnesium surface. Common activators include:

    • Iodine (I₂): A small crystal of iodine is often added. It can etch the magnesium surface, exposing the reactive metal. A visual cue for initiation is the disappearance of the characteristic brown iodine color.[1][4]

    • 1,2-Dibromoethane (DBE): This is a highly effective and popular activator. It reacts with a small amount of magnesium to form ethylene gas and magnesium bromide.[1] The formation of gas bubbles is a clear visual indicator that the magnesium is active and the reaction is ready for the slow addition of your aryl bromide.[1]

    • Diisobutylaluminium hydride (DIBAL-H): For particularly stubborn reactions, a small amount of DIBAL-H can be used to activate the magnesium surface and scavenge any residual water.[5]

Q3: My reaction is still not starting, even after adding an activator. What else could be wrong?

A3: If activation fails, the next suspect is trace amounts of water. Grignard reagents are extremely potent bases and will react with even minute quantities of water or other protic impurities far more readily than they will form.[6][7] This "quenching" reaction converts the Grignard reagent into an inert alkane, halting the process.[7][8]

Sources of Water Contamination:

  • Solvent: "Anhydrous" solvent from a commercial supplier may have absorbed atmospheric moisture, especially from a previously opened bottle.[9]

  • Glassware: Improperly dried glassware is a common source of water.

  • Reagents: The aryl bromide itself may contain trace water.

  • Atmosphere: A poor seal on your apparatus can allow atmospheric moisture to enter.

Ensure all glassware is rigorously flame- or oven-dried and assembled hot under a positive pressure of inert gas (Argon is preferred as Nitrogen can form magnesium nitride on fresh surfaces).[3] Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone) or passed through an activated alumina column.[9]

Section 2: The Yield Problem - "My Reaction Worked, But My Yield is Low."

Once the reaction initiates, the primary challenge shifts to maximizing the yield of your desired arylmagnesium bromide and minimizing side reactions.

Q4: My reaction initiated and proceeded, but after my workup and analysis, I have a significant amount of a biaryl product (Ar-Ar). What is this and why did it form?

A4: You are observing the result of a Wurtz-type homocoupling reaction .[10] This is the most significant side reaction in Grignard formation, especially with aryl bromides. It occurs when a newly formed Grignard reagent molecule (Ar-MgBr) acts as a nucleophile and attacks a molecule of unreacted aryl bromide (Ar-Br) starting material.[10][11]

Mechanism: Ar-MgBr + Ar-Br → Ar-Ar + MgBr₂

This side reaction is detrimental because it consumes both your starting material and your desired product, directly reducing your theoretical yield.

Q5: How can I minimize or prevent Wurtz coupling?

A5: The key to suppressing Wurtz coupling is to control the reaction conditions to favor the formation of the Grignard reagent over the coupling side reaction.

  • Slow Addition: Add the aryl bromide solution dropwise via an addition funnel. This maintains a low concentration of the aryl bromide in the flask, making it statistically more likely to react with the vast magnesium surface rather than an already-formed Grignard molecule.[10][12]

  • Maintain Dilution: Using a sufficient volume of solvent helps keep the concentrations of both the Grignard reagent and the aryl bromide low, further reducing the probability of the bimolecular Wurtz reaction.

  • Temperature Control: While some heat may be needed to initiate the reaction, avoid excessive temperatures. The reaction is exothermic; once started, it may sustain a gentle reflux on its own.[12] Applying too much external heat can accelerate the undesired coupling reaction.[13]

  • Solvent Choice: While tetrahydrofuran (THF) and diethyl ether (Et₂O) are standard, some research suggests that 2-methyltetrahydrofuran (2-MeTHF) can suppress Wurtz coupling more effectively than THF in certain cases.[14]

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Grignard Initiation

G start Reaction Fails to Initiate check_dry Verify Anhydrous Conditions (Solvent, Glassware, Atmosphere) start->check_dry is_dry System is Dry check_dry->is_dry Yes not_dry System is Wet check_dry->not_dry No activate_mg Activate Magnesium Surface is_dry->activate_mg dry_system Action: Re-dry all components. Distill solvent. not_dry->dry_system dry_system->start crush Mechanical Activation (Crush/Stir Vigorously) activate_mg->crush Method 1 chemical Chemical Activation (Iodine, DBE) activate_mg->chemical Method 2 activated Reaction Initiates (Color Change / Bubbles) crush->activated not_activated Still No Initiation crush->not_activated chemical->activated chemical->not_activated reassess Action: Reassess Reagent Purity (Aryl Bromide, Mg) not_activated->reassess

A logical workflow for diagnosing and solving Grignard initiation failures.

Diagram 2: Competing Reaction Pathways

G cluster_0 Reaction Environment cluster_1 Potential Pathways ArBr Aryl Bromide (Ar-Br) Grignard Desired Product: Arylmagnesium Bromide (Ar-MgBr) ArBr->Grignard + Mg (Clean Surface) Wurtz Side Product: Biaryl (Ar-Ar) ArBr->Wurtz Mg Magnesium (Mg) Mg->Grignard Grignard->Wurtz + Ar-Br (Wurtz Coupling) Quenched Quenched Product: Arene (Ar-H) Grignard->Quenched + H₂O (Protonolysis) H2O Trace H₂O H2O->Quenched

The central role of Ar-MgBr and its competition with side reactions.

Data & Protocols
Table 1: Chemical Activation Methods for Magnesium
ActivatorTypical AmountMechanism of ActionVisual Cue of Success
Iodine (I₂) crystals 1-2 small crystalsChemically etches the MgO layer, exposing fresh Mg metal.[1]Brown/purple color of iodine fades.
1,2-Dibromoethane ~5 mol%Reacts with Mg to form MgBr₂ and ethene gas, cleaning the surface.[1]Vigorous bubbling (ethene evolution).
TMSCl / LiCl ~5 mol% TMSCl, 1 eq. LiClChlorotrimethylsilane and lithium chloride work synergistically to break down the oxide layer and solubilize intermediates.[4]Gentle exotherm, solution may become clearer.
Protocol 1: Rigorous Drying of Glassware and Solvent
  • Glassware Preparation:

    • Clean all glassware (flask, condenser, addition funnel) and stir bars thoroughly.

    • Place in a drying oven (>120 °C) for at least 4 hours, or preferably overnight.

    • Assemble the apparatus HOT, directly from the oven, under a positive flow of dry argon or nitrogen.

    • Flame-dry any joints or cooler areas with a heat gun under vacuum, then backfill with inert gas. Repeat 3 times.[9]

  • Solvent Preparation (THF):

    • Use a dedicated solvent purification system (still) with sodium metal and benzophenone as an indicator.

    • The solvent is considered dry when the solution maintains a deep blue or purple color, indicating the benzophenone ketyl radical is present and not being quenched by water.

    • Distill the required volume of THF directly into the reaction flask under an inert atmosphere immediately before use.

Protocol 2: Grignard Formation with 1,2-Dibromoethane Activation
  • Setup: To a flame-dried, three-neck flask equipped with a magnetic stir bar, reflux condenser (with inert gas inlet), and a rubber septum, add magnesium turnings (1.2 equivalents).

  • Activation: Add anhydrous THF to just cover the magnesium. Using a syringe, add 1,2-dibromoethane (~5 mol% relative to the aryl bromide).

  • Initiation: Stir the mixture. Initiation is marked by the spontaneous bubbling of ethylene gas and a gentle exotherm. The solution may become slightly cloudy.[1] If no reaction occurs, gently warm the flask with a heat gun until bubbling begins, then remove the heat source immediately.

  • Addition: Once initiation is confirmed, begin the slow, dropwise addition of your aryl bromide (1.0 equivalent) dissolved in anhydrous THF via a syringe pump or dropping funnel.

  • Reaction: Control the addition rate to maintain a gentle reflux. If the reaction becomes too vigorous, slow the addition and/or cool the flask with a water bath.[12]

  • Completion: After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the magnesium is consumed. The resulting dark grey or brown solution is your Grignard reagent, ready for use.

References
  • Dietmar Seyferth. The Grignard Reagents. Organometallics 2009, 28 (6), 1598–1605. [15]

  • James Ashenhurst. All About The Reactions of Grignard Reagents. Master Organic Chemistry. [16]

  • Steven Farmer, William Reusch, et al. 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. [17]

  • Jim Clark. an introduction to grignard reagents. Chemguide. [18]

  • Various Authors. Grignard Reaction. Organic Chemistry Portal. [19]

  • Wikipedia contributors. Grignard reagent. Wikipedia. [1]

  • Various Authors. Question about Grignard reaction. Sciencemadness.org. [12]

  • Chemistry Steps. The Grignard Reaction Mechanism. Chemistry Steps. [6]

  • The Organic Chemistry Tutor. Grignard Reagent Reaction Mechanism. YouTube. [20]

  • Various Authors. Does anyone know the best way to activate magnesium for the grignard reagent?. ResearchGate. [2]

  • Various Authors. Does anyone know the best way to activate magnesium for the... ECHEMI. [4]

  • Various Authors. activation of Magnesium for grignard reaction. Organosynthetic & Organometallic Chemistry Forum. [3]

  • Various Authors. Grignard Formation - Troubleshooting and Perfecting. Reddit r/Chempros. [9]

  • Wikipedia contributors. Grignard reaction. Wikipedia. [7]

  • The Organic Chemistry Tutor. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [21]

  • Ulf Tilstam and Håkan Heumann. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development 2002, 6 (6), 906–908. [5]

  • ResearchGate. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. ResearchGate. [22]

  • M. H. R. F. S. Freitas et al. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. [10]

  • BenchChem Technical Support Team. Technical Support Center: The Critical Role of Solvent Purity in Grignard Reagent Formation. Benchchem. [8]

  • Fabrice Gallou et al. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry 2013, 15, 2076-2081. [14]

  • ResearchGate. Physical property of solvents used for Grignard reactions. ResearchGate. [23]

  • Chemistry LibreTexts. Wurtz reaction. Chemistry LibreTexts. [11]

  • Alfa Chemistry. Grignard Reaction. Alfa Chemistry. [13]

  • ResearchGate. Formation of side products via Wurtz-type coupling. ResearchGate. [24]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-Bromo-4-(isopropoxymethyl)benzene and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. 1-Bromo-4-(isopropoxymethyl)benzene and its derivatives represent a class of compounds with potential applications in organic synthesis and medicinal chemistry. Mass spectrometry stands as a cornerstone technique for the elucidation of their structures and the analysis of their purity. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of these compounds, grounded in scientific principles and practical experimental insights.

Introduction: The Analytical Challenge

This compound possesses a unique combination of chemical functionalities: a brominated aromatic ring, an ether linkage, and an isopropyl group. This structure presents both opportunities and challenges for mass spectrometric analysis. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in a nearly 1:1 ratio), provides a clear diagnostic marker.[1] However, the relative non-polarity of the molecule and the lability of the ether bond require careful consideration when selecting an ionization method and analytical platform. This guide will compare and contrast the utility of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) for the comprehensive analysis of this compound class.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is critical and depends on the analyte's properties and the desired information.[2][3] For this compound, a relatively small and volatile molecule, both hard and soft ionization methods can be employed, each providing different types of information.

Electron Ionization (EI): The Power of Fragmentation

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons, typically 70 eV.[3] This high energy input leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure. For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring.[4]

Advantages for this compound:

  • Rich Structural Information: The fragmentation pattern can be used to deduce the connectivity of the molecule.

  • Library Matching: EI spectra are highly reproducible and can be compared against extensive spectral libraries like the NIST database for compound identification.[5]

  • Volatility Suitability: Given the likely volatility of the target compound, it is well-suited for introduction into the ion source via a gas chromatograph.

Limitations:

  • Molecular Ion Intensity: For some molecules, the molecular ion peak can be weak or absent, making it difficult to determine the molecular weight.

  • Isomer Differentiation: While providing rich fragmentation, distinguishing between closely related isomers can sometimes be challenging based solely on EI spectra.

Electrospray Ionization (ESI): A Softer Approach

Electrospray Ionization (ESI) is a "soft" ionization technique that is typically used for polar and large molecules.[6][7] However, with appropriate solvent systems, it can also be used to ionize non-polar compounds.[8] ESI typically results in the formation of protonated molecules ([M+H]+) or adducts with solvent ions, with minimal fragmentation.

Advantages for this compound:

  • Clear Molecular Weight Determination: The prevalence of the molecular ion or pseudomolecular ion provides an unambiguous determination of the molecular weight.

  • LC-MS Compatibility: ESI is the most common ion source for LC-MS, allowing for the analysis of complex mixtures and less volatile derivatives.[9]

Limitations:

  • Limited Structural Information: The lack of fragmentation provides minimal information about the molecule's structure beyond its molecular weight. Tandem mass spectrometry (MS/MS) is often required to induce fragmentation and gain more structural insight.

  • Ionization Efficiency: The ionization efficiency of non-polar compounds like this compound in ESI can be low, potentially affecting sensitivity.[10][11]

Fragmentation Pathways: Decoding the Spectra

The fragmentation of this compound is predictable based on the established principles of mass spectrometry.

Predicted EI Fragmentation of this compound

Under EI conditions, the following fragmentation pathways are anticipated:

  • Molecular Ion Peak (M+•): A prominent molecular ion peak is expected due to the stable aromatic ring, exhibiting the characteristic isotopic pattern of bromine (m/z 228 and 230).[12]

  • Loss of the Isopropyl Group: Cleavage of the C-C bond alpha to the oxygen atom is a common fragmentation pathway for ethers.[12] This would result in the loss of a propyl radical (•C3H7) to form a resonance-stabilized benzylic cation at m/z 185/187.

  • Loss of the Isopropoxy Group: Cleavage of the C-O bond can lead to the loss of the isopropoxy radical (•OCH(CH3)2), resulting in a bromobenzyl cation at m/z 169/171.

  • Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium-like ion. In this case, cleavage of the O-CH2 bond would lead to the formation of the bromotropylium ion at m/z 169/171.

  • Loss of Bromine: Loss of the bromine atom (•Br) from the molecular ion would result in an ion at m/z 149.

Diagram: Predicted EI Fragmentation of this compound

G M [M]+• m/z 228/230 F1 [M - C3H7]+• m/z 185/187 M->F1 - •C3H7 F2 [M - OC3H7]+• m/z 169/171 M->F2 - •OC3H7 F3 [M - Br]+• m/z 149 M->F3 - •Br F4 [C7H7]+• m/z 91 F2->F4 - Br G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Dissolve sample in appropriate solvent Prep2 Perform serial dilutions Prep1->Prep2 GC Gas Chromatography (Separation) Prep2->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS Eluting Analytes DA1 Peak Identification MS->DA1 DA2 Spectral Analysis DA1->DA2 DA3 Library Search DA2->DA3

Sources

A Comparative Guide to the Reactivity of 1-Bromo-4-(isopropoxymethyl)benzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of synthetic campaigns. Aryl halides are foundational reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions that form the backbone of many pharmaceutical and materials science endeavors. This guide provides an in-depth technical comparison of the reactivity of 1-Bromo-4-(isopropoxymethyl)benzene with other commonly employed aryl halides, supported by experimental data and mechanistic insights.

Introduction: The Critical Role of Substituents in Aryl Halide Reactivity

The reactivity of an aryl halide in popular cross-coupling reactions such as the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination is intrinsically linked to the electronic and steric nature of the substituents on the aromatic ring. These substituents influence the rate-determining oxidative addition step of the catalytic cycle, where the palladium(0) catalyst inserts into the carbon-halogen bond.[1] Generally, electron-withdrawing groups (EWGs) enhance the reactivity of aryl halides by making the aromatic ring more electron-deficient and thus more susceptible to oxidative addition. Conversely, electron-donating groups (EDGs) tend to decrease reactivity by increasing the electron density of the ring.

The isopropoxymethyl group (-CH₂OCH(CH₃)₂) in this compound presents an interesting case. It is a benzylic ether, and its electronic contribution is not as straightforward as a simple alkyl or alkoxy group. Understanding its influence is key to predicting its performance in synthesis.

Synthesis of this compound

A reliable synthesis of this compound is essential for its use as a building block. A common and efficient method involves the Williamson ether synthesis starting from the commercially available 4-bromobenzyl alcohol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard ether synthesis procedures.

Materials:

  • 4-Bromobenzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-Bromopropane (Isopropyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromobenzyl alcohol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add 2-bromopropane (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a colorless oil.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification 4-Bromobenzyl_alcohol 4-Bromobenzyl Alcohol Deprotonation Deprotonation (THF, 0°C -> RT) 4-Bromobenzyl_alcohol->Deprotonation NaH Sodium Hydride NaH->Deprotonation 2-Bromopropane 2-Bromopropane Alkylation Alkylation (THF, 0°C -> RT) 2-Bromopropane->Alkylation Deprotonation->Alkylation Quench Quench (aq. NH4Cl) Alkylation->Quench Extraction Extraction (EtOAc) Quench->Extraction Purification Column Chromatography Extraction->Purification Product 1-Bromo-4- (isopropoxymethyl)benzene Purification->Product

Caption: Workflow for the synthesis of this compound.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.[2] To objectively assess the reactivity of this compound, a comparative study was designed against aryl bromides with classic electron-donating (4-bromoanisole) and electron-withdrawing (1-bromo-4-nitrobenzene) groups, as well as a simple benchmark (bromobenzene).

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

Materials:

  • Aryl bromide (1.0 mmol, 1.0 eq):

    • This compound

    • 4-Bromoanisole

    • 1-Bromo-4-nitrobenzene

    • Bromobenzene

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq)

  • Toluene (5 mL)

  • Ethanol (1 mL)

  • Water (1 mL)

Procedure:

  • In a Schlenk tube, combine the aryl bromide, phenylboronic acid, and potassium carbonate.

  • Add the solvent mixture (toluene, ethanol, water).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • In a separate vial, premix the palladium(II) acetate and triphenylphosphine in a small amount of degassed toluene.

  • Add the catalyst solution to the reaction mixture under an argon atmosphere.

  • Heat the reaction to 80 °C and monitor the progress at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion to the corresponding biphenyl product.

Results and Discussion

The following table summarizes the expected comparative reactivity based on established electronic effects.

Aryl BromideSubstituent (-R)Electronic Effect of -RExpected Relative Reactivity
1-Bromo-4-nitrobenzene-NO₂Strong Electron-WithdrawingHighest
Bromobenzene-HNeutralModerate
This compound -CH₂OCH(CH₃)₂Weakly Electron-DonatingModerate-Low
4-Bromoanisole-OCH₃Strong Electron-DonatingLowest

The isopropoxymethyl group is anticipated to be weakly electron-donating due to the ether oxygen, but this effect is somewhat attenuated by the insulating methylene (-CH₂-) group. Therefore, its reactivity is expected to be lower than that of bromobenzene but higher than that of 4-bromoanisole, which has a strongly electron-donating methoxy group directly attached to the aromatic ring. 1-Bromo-4-nitrobenzene, with its potent electron-withdrawing nitro group, is predicted to be the most reactive.

Suzuki_Mechanism Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOR Ar-Pd(II)L₂-OR' ArPdBr->ArPdOR Ligand Exchange (+ Base, - HBr) ArPdArB [Ar-Pd(II)L₂(Ar'B(OH)₂OR')]⁻ ArPdOR->ArPdArB Transmetalation (+ Ar'B(OH)₂) ArPdAr Ar-Pd(II)L₂-Ar' ArPdArB->ArPdAr ArPdAr->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdAr->ArAr

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity in Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a key transformation for the formation of carbon-carbon bonds between an aryl halide and an alkene.[3] The electronic effects of the substituents on the aryl halide play a similar role as in the Suzuki coupling.

Experimental Protocol: Comparative Mizoroki-Heck Reaction

Materials:

  • Aryl bromide (1.0 mmol, 1.0 eq)

  • Styrene (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 2 mol%)

  • Triethylamine (Et₃N, 1.5 mmol, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a Schlenk tube, add the aryl bromide, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF, styrene, and triethylamine via syringe.

  • Heat the reaction to 100 °C.

  • Monitor the reaction progress over time by GC or HPLC to determine the conversion to the corresponding stilbene derivative.

Results and Discussion

Similar to the Suzuki coupling, the reactivity in the Heck reaction is expected to follow the trend: 1-bromo-4-nitrobenzene > bromobenzene > this compound > 4-bromoanisole. The electron-poor aryl bromide will undergo oxidative addition more readily, leading to a faster reaction rate.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[4] This reaction is also sensitive to the electronic properties of the aryl halide.

Experimental Protocol: Comparative Buchwald-Hartwig Amination

Materials:

  • Aryl bromide (1.0 mmol, 1.0 eq)

  • Morpholine (1.2 mmol, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 eq)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, charge a vial with sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Add the aryl bromide, morpholine, and toluene.

  • Seal the vial and heat the reaction to 100 °C.

  • Monitor the reaction progress by GC or HPLC to determine the conversion to the N-aryl morpholine product.

Results and Discussion

The reactivity trend in the Buchwald-Hartwig amination is generally consistent with the other cross-coupling reactions. The electron-withdrawing group on 1-bromo-4-nitrobenzene will facilitate the oxidative addition, leading to a faster reaction. The electron-donating groups on this compound and 4-bromoanisole will slow down the reaction compared to bromobenzene.

Conclusion and Field-Proven Insights

This comparative guide illustrates that the reactivity of this compound in palladium-catalyzed cross-coupling reactions is moderate, positioning it between aryl bromides with neutral and strongly electron-donating substituents. The weakly electron-donating nature of the isopropoxymethyl group leads to slower reaction rates compared to unsubstituted bromobenzene or those bearing electron-withdrawing groups.

For drug development professionals and synthetic chemists, this understanding is crucial for reaction optimization. When utilizing this compound, consider the following:

  • Catalyst System: Employing more active catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands), can help overcome the slightly lower reactivity.

  • Reaction Conditions: Higher reaction temperatures or longer reaction times may be necessary to achieve complete conversion compared to more reactive aryl bromides.

  • Substrate Scope: The milder deactivation of the isopropoxymethyl group compared to a methoxy group makes it a potentially more versatile substrate when fine-tuning electronic properties is desired.

By understanding the relative reactivity of this compound, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately leading to more efficient and successful outcomes.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000 , 100 (8), 3009–3066. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]

Sources

Analytical methods for characterizing 1-Bromo-4-(isopropoxymethyl)benzene purity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

1-Bromo-4-(isopropoxymethyl)benzene is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its utility is derived from the reactive bromine atom, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds, and the isopropoxymethyl group, which can influence the solubility and biological activity of the final product. The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, reduced yield of the active pharmaceutical ingredient (API), and the introduction of potentially toxic byproducts into the final drug product.[1]

This guide provides a comprehensive comparison of the primary analytical methods for characterizing the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

Understanding Potential Impurities

A thorough understanding of the synthesis of this compound is crucial for identifying potential impurities. A plausible synthetic route involves the Williamson ether synthesis from 4-bromobenzyl alcohol and isopropyl bromide, or the bromination of (isopropoxymethyl)benzene. Depending on the synthetic pathway, potential impurities could include:

  • Starting Materials: Unreacted 4-bromobenzyl alcohol, isopropyl bromide, or (isopropoxymethyl)benzene.

  • Isomeric Byproducts: 1-Bromo-2-(isopropoxymethyl)benzene or 1-Bromo-3-(isopropoxymethyl)benzene, arising from non-selective bromination.

  • Over-reacted Products: Dibrominated species such as 1,2-Dibromo-4-(isopropoxymethyl)benzene.

  • Side-reaction Products: Homocoupling products of the starting materials.

  • Residual Solvents: Solvents used in the synthesis and purification steps, such as toluene or tetrahydrofuran.[2]

The analytical methods discussed below are chosen for their ability to separate and detect these and other potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Approach

Principle: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (the mobile phase) carries the sample through the column, which is coated with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases, which is primarily dependent on their boiling points and polarities. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for definitive identification.

Experimental Protocol:

Objective: To separate and identify volatile impurities in this compound.

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 2 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL.

GC-MS Conditions:

  • Column: A non-polar column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating aromatic compounds.[4]

  • Inlet Temperature: 260 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (to prevent column overloading with the main component).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 200 °C at a rate of 15 °C/min.

    • Ramp to 280 °C at a rate of 25 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

Data Analysis: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identification of impurities is achieved by comparing their mass spectra to a reference library (e.g., NIST).[5]

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Conc. dissolve->dilute inject Inject Sample dilute->inject separate GC Separation inject->separate ionize MS Ionization separate->ionize detect MS Detection ionize->detect integrate Integrate Peaks detect->integrate identify Identify Impurities (MS Library) integrate->identify quantify Calculate Purity (Area %) integrate->quantify HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_stock Prepare Stock Solution filter Filter Sample prep_stock->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Chromatogram detect->integrate quantify Calculate Purity (Area %) integrate->quantify QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Analysis weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Data (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Sources

A Senior Scientist's Guide to the Structural Validation of 1-Bromo-4-(isopropoxymethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides an in-depth, comparative analysis of the structural validation methodologies for products derived from 1-Bromo-4-(isopropoxymethyl)benzene. We will explore three common, yet distinct, synthetic transformations: a Suzuki-Miyaura coupling, a Grignard reaction, and a Buchwald-Hartwig amination. For each pathway, we will dissect the expected outcomes and detail the suite of analytical techniques required for rigorous, unambiguous structure validation. This document is designed for researchers, scientists, and drug development professionals who require not just data, but a profound understanding of the causality behind the analytical results.

Section 1: The Baseline - Characterization of this compound

Before embarking on any synthesis, a thorough characterization of the starting material is paramount. This establishes a baseline dataset, allowing for a clear comparison with the reaction products and the immediate identification of any unreacted starting material in the product mixture.

Structure:

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Aromatic protons as two doublets (~7.45 ppm and ~7.25 ppm). Singlet for the benzylic -CH₂- protons (~4.5 ppm). Septet for the isopropyl -CH- (~3.7 ppm). Doublet for the isopropyl -CH₃ groups (~1.2 ppm).
¹³C NMR Six distinct signals: four aromatic carbons (one attached to Br at ~122 ppm, one attached to the ether at ~138 ppm, and two others at ~132 ppm and ~129 ppm), benzylic -CH₂- at ~72 ppm, isopropyl -CH- at ~70 ppm, and isopropyl -CH₃ at ~22 ppm.
Mass Spec (EI) Molecular ion (M⁺) peak at m/z 228 and a characteristic M+2 peak at m/z 230 of nearly equal intensity, indicative of the bromine isotopes (⁷⁹Br/⁸¹Br).
IR Spectroscopy C-H stretches (aromatic ~3050 cm⁻¹, aliphatic ~2970 cm⁻¹), C=C stretch (aromatic ~1590, 1485 cm⁻¹), strong C-O-C stretch (~1100 cm⁻¹), and C-Br stretch (~500-600 cm⁻¹).[1][2]

Section 2: Comparative Analysis of Reaction Pathways and Product Validation

We will now examine three distinct reactions and the specific analytical strategy required to validate each unique product structure.

2.A Suzuki-Miyaura Coupling: C-C Bond Formation

Reaction Scheme & Rationale: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[3][4] Coupling our starting material with phenylboronic acid is a classic transformation to create a biaryl scaffold, a privileged structure in medicinal chemistry.

  • Reaction: this compound + Phenylboronic Acid → 4-(Isopropoxymethyl)-1,1'-biphenyl

  • Catalyst System: Pd(PPh₃)₄ / Na₂CO₃

  • Solvent: Toluene/Ethanol/Water

Detailed Experimental Protocol:

  • To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1) via syringe.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).[5]

  • Heat the mixture to reflux (e.g., 90 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Structural Validation Strategy for 4-(Isopropoxymethyl)-1,1'-biphenyl:

  • ¹H NMR Spectroscopy: The most telling evidence is the change in the aromatic region. Expect a more complex multiplet system between ~7.3-7.6 ppm, integrating to 9 protons (4 from the original ring and 5 from the new phenyl ring). The disappearance of the characteristic doublet pattern of the starting material is a key indicator. The signals for the isopropoxymethyl group will remain, though they may shift slightly.

  • ¹³C NMR Spectroscopy: Expect an increase in the number of aromatic signals to as many as 10 (depending on symmetry and overlap). Crucially, the signal for the carbon previously bonded to bromine (~122 ppm) will disappear and be replaced by a new quaternary carbon signal in the ~140-142 ppm range.

  • Mass Spectrometry: The molecular ion peak will shift to m/z 226, corresponding to the new molecular weight. The iconic M/M+2 bromine isotope pattern will be absent. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition (C₁₆H₁₈O).

  • IR Spectroscopy: The C-Br stretch (~500-600 cm⁻¹) will be absent. The rest of the spectrum will be broadly similar to the starting material, dominated by aromatic and ether stretches.[6]

2.B Grignard Reaction: C-C Bond Formation with Functional Group Transformation

Reaction Scheme & Rationale: Formation of a Grignard reagent followed by reaction with a carbonyl compound is a classic method for creating tertiary alcohols and extending carbon chains.[7][8] This pathway fundamentally alters the electronics and functionality of the molecule.

  • Reaction: this compound + Mg; then Acetone → 2-(4-(isopropoxymethyl)phenyl)propan-2-ol

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Detailed Experimental Protocol:

  • Dry all glassware thoroughly in an oven and assemble under an inert atmosphere.

  • Add magnesium turnings (1.5 eq) to the reaction flask.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to initiate the Grignard formation. A small crystal of iodine or gentle heating may be required.[9]

  • Once the Grignard reagent has formed (solution turns cloudy and warm), cool the flask to 0 °C.

  • Add a solution of dry acetone (1.2 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography.

Structural Validation Strategy for 2-(4-(isopropoxymethyl)phenyl)propan-2-ol:

  • ¹H NMR Spectroscopy: The aromatic region will simplify back to a doublet of doublets pattern, similar to the starting material but shifted upfield due to the electron-donating nature of the new alkyl group. The most diagnostic new signals will be a singlet for the two methyl groups of the tertiary alcohol (~1.6 ppm, integrating to 6H) and a broad singlet for the hydroxyl proton (-OH), which may appear over a wide range and is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon previously attached to bromine will now be a quaternary aromatic carbon (~145-148 ppm). A new quaternary carbon signal for the alcohol (~72 ppm) will appear, along with a new methyl signal (~32 ppm).

  • Mass Spectrometry: The bromine isotope pattern will be gone. Fragmentation is likely, with a common loss of water (M-18) or a methyl group (M-15). The molecular ion peak should be observable at m/z 222.

  • IR Spectroscopy: The most critical diagnostic peak is the appearance of a strong, broad O-H stretching band in the region of 3200-3600 cm⁻¹. The C-Br stretch will be absent.

2.C Buchwald-Hartwig Amination: C-N Bond Formation

Reaction Scheme & Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, which are ubiquitous in pharmaceuticals.[10] Using a cyclic secondary amine like morpholine provides a clear NMR signature for validation.

  • Reaction: this compound + Morpholine → 4-(4-(isopropoxymethyl)phenyl)morpholine

  • Catalyst System: Pd₂(dba)₃ / XPhos / NaOt-Bu

  • Solvent: Toluene

Detailed Experimental Protocol:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), the ligand (e.g., XPhos, 0.04 eq), and the base (sodium tert-butoxide, 1.4 eq) to a flask.[11]

  • Add this compound (1.0 eq) and morpholine (1.2 eq).

  • Add anhydrous toluene and seal the vessel.

  • Heat the reaction to 100-110 °C until TLC analysis indicates full consumption of the starting material.

  • Cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography.

Structural Validation Strategy for 4-(4-(isopropoxymethyl)phenyl)morpholine:

  • ¹H NMR Spectroscopy: The aromatic region will show a significant upfield shift due to the strong electron-donating effect of the nitrogen atom, resulting in two doublets around ~7.2 ppm and ~6.9 ppm. Two new, distinct triplets will appear for the morpholine protons: one for the protons adjacent to the nitrogen (~3.2 ppm) and one for the protons adjacent to the oxygen (~3.8 ppm).

  • ¹³C NMR Spectroscopy: The aromatic carbon attached to the nitrogen will appear significantly upfield, around 151 ppm. Two new aliphatic signals will confirm the morpholine ring: one around 67 ppm (C-O) and one around 50 ppm (C-N).

  • Mass Spectrometry: The bromine pattern will be absent. The molecular ion peak will be observed at m/z 235, and HRMS should confirm the elemental composition of C₁₄H₂₁NO₂.

  • IR Spectroscopy: The C-Br stretch will be absent. The spectrum will now feature characteristic C-N stretching bands in the 1200-1350 cm⁻¹ region.

Section 3: Synthesis and Data Interpretation Workflow

A systematic workflow is essential for efficient and accurate structural validation. The process begins with the reaction itself and flows through a series of analytical techniques, each providing a piece of the structural puzzle.

G cluster_0 Synthesis & Purification cluster_2 Final Confirmation & Purity reaction Reaction Setup (Suzuki, Grignard, or Buchwald-Hartwig) workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification nmr 1H & 13C NMR (Primary Structure, Key Shifts) purification->nmr ms Low-Res MS (Molecular Weight, Isotope Pattern) purification->ms ir IR Spectroscopy (Functional Group Changes) purification->ir hrms High-Res MS (HRMS) (Confirm Elemental Composition) nmr->hrms ms->hrms purity LC-MS / GC-MS (Assess Purity >95%) hrms->purity final_structure Validated Structure purity->final_structure

Caption: Workflow for Synthesis and Structural Validation.

Section 4: Comparative Data Summary

This table provides a side-by-side comparison of the key diagnostic analytical data points for the starting material and the three synthesized products, facilitating rapid identification.

CompoundMW ( g/mol )Key ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key IR Bands (cm⁻¹)
Starting Material 229.117.45 (d), 7.25 (d)121.6 (C-Br)~3050 (Ar C-H), ~1100 (C-O), ~550 (C-Br)
Suzuki Product 226.317.3-7.6 (m, 9H)141.1, 140.8, 128.8, 127.3, 127.2, 127.0~3050 (Ar C-H), ~1100 (C-O), No C-Br
Grignard Product 222.321.55 (s, 6H), ~2.5 (s, 1H, -OH)146.5, 72.5 (C-OH), 31.8 (C-CH₃)~3400 (broad, O-H) , ~1100 (C-O), No C-Br
Buchwald Product 235.326.90 (d), 3.85 (t), 3.15 (t)151.2 (C-N), 67.1 (O-CH₂), 49.5 (N-CH₂)~1230 (C-N), ~1115 (C-O), No C-Br

Conclusion

The structural validation of reaction products is a multi-faceted process that relies on the synergistic interpretation of data from several analytical techniques. As demonstrated with the derivatives of this compound, no single technique is sufficient. Nuclear Magnetic Resonance spectroscopy provides the detailed map of the carbon-hydrogen framework[12][13], Mass Spectrometry confirms the molecular weight and elemental formula[14][15], and Infrared spectroscopy offers a rapid check for the appearance and disappearance of key functional groups.[16] By comparing the rich dataset of the product with the well-defined baseline of the starting material, researchers can achieve a high degree of confidence in their results, ensuring the integrity and success of their scientific endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11462, 1-Bromo-4-isopropylbenzene. Retrieved from [Link]

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  • Graphene Oxide for Cross-Coupling Reactions and Supercapacitor Applications. ResearchGate. Retrieved from [Link]

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  • National Institutes of Health (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Master Organic Chemistry (2016). How To Interpret IR Spectra In 1 Minute Or Less. Retrieved from [Link]

  • ADI Chemistry (2023). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • NIST (2018). 1,1'-Biphenyl, 4-methoxy-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • COP Bela. EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. Retrieved from [Link]

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  • ChemRxiv (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

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  • MDPI (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(3), M1682. Retrieved from [Link]

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Safety Operating Guide

Navigating the Safe Handling of 1-Bromo-4-(isopropoxymethyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the introduction of novel chemical entities is a constant. Among these, functionalized aromatic compounds like 1-Bromo-4-(isopropoxymethyl)benzene serve as critical building blocks. However, with innovation comes the responsibility of ensuring the highest standards of laboratory safety. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol.

Hazard Profile: Understanding the Risks

Based on the hazard classifications of similar compounds, such as 1-bromo-4-substituted benzenes, this compound should be presumed to be a hazardous substance. The primary concerns are:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation: Contact with the eyes can lead to significant irritation and potential damage.[1][2][3]

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract, causing coughing and discomfort.[1]

  • Aquatic Toxicity: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[4]

It is also a prudent measure to assume the compound may be harmful if swallowed or inhaled, and to handle it in a well-ventilated area to minimize exposure.[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this and similar chemical compounds. The rationale for each piece of equipment is to create a complete barrier between you and the potential hazard.

PPE Component Specification Rationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant splash hazard.[4][5]To protect against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene) inspected before each use. A lab coat or chemical-resistant apron is also required.[2][4]To prevent skin contact, which can lead to irritation. The choice of glove material should be based on the specific solvent used with the compound.
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if aerosols are generated, a respirator with an appropriate organic vapor cartridge is necessary.To prevent the inhalation of potentially harmful vapors or mists that can cause respiratory tract irritation.[1]

Operational Plan: From Receipt to Use

A systematic approach to handling ensures safety at every step of your workflow.

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the full chemical name and any hazard pictograms.

  • Store: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][6] The storage area should be clearly marked.

Handling and Use:
  • Work Area Preparation: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment: Don all required PPE before handling the chemical.

  • Dispensing: When transferring the liquid, use appropriate tools such as a pipette with a bulb or a syringe. Avoid pouring directly from a large container to a small one to minimize the risk of splashing.

  • Reactions: When using the compound in a reaction, ensure the apparatus is properly assembled and secured. If the reaction is heated, use a well-controlled heating mantle and monitor the temperature closely.

  • Post-Handling: After use, securely close the container. Decontaminate the work surface with an appropriate solvent and cleaning agent. Remove and properly dispose of contaminated gloves and any disposable labware. Wash hands thoroughly with soap and water.[1]

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response Workflow

Spill_Response cluster_immediate_action Immediate Action cluster_spill_containment Spill Containment & Cleanup cluster_final_steps Final Steps Alert Alert others in the area Evacuate Evacuate the immediate spill area Alert->Evacuate 1. Ventilate Ensure adequate ventilation (Fume Hood) Evacuate->Ventilate 2. Don_PPE Don appropriate PPE Ventilate->Don_PPE 3. Contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) Don_PPE->Contain 4. Collect Collect absorbed material into a sealed container Contain->Collect 5. Decontaminate Decontaminate the spill area Collect->Decontaminate 6. Dispose Dispose of waste as hazardous material Decontaminate->Dispose 7. Report Report the incident to the lab supervisor Dispose->Report 8.

Caption: Workflow for responding to a chemical spill.

Exposure Response:
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][4]

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][4]

  • If inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.

Waste Segregation and Collection:
  • Designated Waste Container: Collect all waste containing this compound in a clearly labeled, sealed, and chemically compatible container. The label should read "Hazardous Waste: Halogenated Organic Compounds" and list the specific contents.

  • Avoid Mixing: Do not mix halogenated organic waste with non-halogenated waste streams.

  • Contaminated Materials: Any disposable items that have come into contact with the chemical, such as gloves, pipette tips, and absorbent materials, must also be disposed of in the designated hazardous waste container.

Disposal Protocol:
  • Licensed Disposal Vendor: All hazardous waste must be disposed of through a licensed and reputable chemical waste disposal company.

  • Prohibited Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[4] Improper disposal can lead to environmental contamination and regulatory violations.

By adhering to these detailed safety protocols, you contribute to a culture of safety and responsibility within your laboratory. The principles outlined here are designed to be a foundational resource, empowering you to handle this compound and other novel chemical entities with the confidence and care they require.

References

  • (Note: This is for a related compound, used as a proxy for hazard information.)

  • (Note: This is for a related compound, used as a proxy for hazard information.)

  • (Note: This is for a related compound, used as a proxy for hazard information.)

  • (Note: This is for a related compound, used as a proxy for hazard information.)

  • (Note: This is for a related compound, used as a proxy for hazard information.)

  • (Note: This is for a related compound, used as a proxy for hazard information.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.